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Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide on the Potential Biological Activity of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde Scaffolds

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Novel Scaffold with Therapeutic Promise In the landscape of medicinal chemistry, the strategic combination of pharmacologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Scaffold with Therapeutic Promise

In the landscape of medicinal chemistry, the strategic combination of pharmacologically active moieties into a single molecular framework is a cornerstone of novel drug design. The 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold represents a compelling, yet largely unexplored, chemical entity. This guide provides a comprehensive analysis of its potential biological activities, drawing upon the well-established pharmacological profiles of its constituent furan-2-carbaldehyde and 1,4-diazepan-7-one cores.

The furan ring is a versatile and privileged scaffold in drug discovery, present in numerous compounds with a wide array of biological functions including anticancer, antibacterial, and anti-inflammatory effects.[1][2] Its electron-rich aromatic nature allows for diverse chemical modifications, enabling the fine-tuning of therapeutic properties.[2] Similarly, the diazepine ring system, particularly the 1,4-diazepine core, is a well-known pharmacophore found in drugs with significant central nervous system activity, as well as anticancer and antimicrobial properties.[3][4][5]

The fusion of these two potent pharmacophores in the 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde structure suggests a high potential for significant and diverse biological activity. This guide will explore these possibilities, providing a theoretical framework and practical methodologies for the systematic investigation of this novel scaffold.

Hypothesized Biological Activities and Mechanistic Rationale

Based on the extensive literature on related furan and diazepine derivatives, we can hypothesize several key biological activities for the 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold.

Anticancer Activity

The furan nucleus is a core component of many compounds with promising anticancer activity.[6] Derivatives of furan-2-carbaldehyde, in particular, have demonstrated significant cytotoxic effects against various cancer cell lines.[7][8] The aldehyde functional group can act as a reactive center, potentially forming covalent bonds with biological macromolecules in cancer cells.

Hypothesized Mechanisms of Action:

  • Induction of Apoptosis: Many furan-based compounds exert their anticancer effects by triggering programmed cell death.[7] This can occur through the modulation of key signaling pathways such as the PI3K/Akt pathway, which is often dysregulated in cancer.[9][10] Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins.

  • Cell Cycle Arrest: Furan derivatives have been shown to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from proliferating.[7]

  • Tubulin Polymerization Inhibition: Some furan-containing molecules interfere with microtubule dynamics, a critical process for cell division, leading to mitotic catastrophe in cancer cells.[7]

Antimicrobial Activity

Both furan and diazepine scaffolds have been independently associated with antimicrobial properties.[11][12][13] The combination of these two moieties could lead to synergistic effects, resulting in potent activity against a broad spectrum of bacteria and fungi.

Hypothesized Mechanisms of Action:

  • Inhibition of Cell Wall Synthesis: The scaffold may interfere with the enzymatic machinery responsible for building and maintaining the bacterial cell wall, leading to cell lysis.

  • DNA and Protein Synthesis Inhibition: The compound could potentially interact with bacterial DNA or ribosomes, disrupting essential cellular processes. Diazepam, a well-known benzodiazepine, has been shown to cause fragmentation of bacterial DNA.[14]

  • Biofilm Disruption: Many chronic infections are associated with the formation of bacterial biofilms, which are notoriously resistant to conventional antibiotics. The unique structure of the target scaffold may enable it to penetrate and disrupt these protective layers.[15]

Anti-inflammatory Activity

Furan derivatives have been reported to possess anti-inflammatory properties.[6] This activity is often attributed to the inhibition of pro-inflammatory enzymes and signaling pathways.

Hypothesized Mechanisms of Action:

  • Inhibition of Cyclooxygenase (COX) Enzymes: The scaffold may inhibit COX-1 and/or COX-2, enzymes that are crucial for the production of prostaglandins, which are key mediators of inflammation.

  • Modulation of Cytokine Production: The compound could potentially suppress the production of pro-inflammatory cytokines, such as TNF-α and IL-6, while promoting the release of anti-inflammatory cytokines.

Experimental Protocols for Biological Evaluation

To empirically validate the hypothesized biological activities, a systematic screening approach is essential. The following section outlines detailed, step-by-step protocols for key in vitro assays.

In Vitro Anticancer Activity Assessment

a) MTT Assay for Cytotoxicity Screening

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, HeLa for cervical cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[8]

  • Compound Treatment: Prepare serial dilutions of the 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[8]

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

b) Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry allows for the quantitative analysis of cell cycle distribution and the detection of apoptotic cells.

Protocol for Cell Cycle Analysis:

  • Cell Treatment and Harvesting: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells by trypsinization and wash with ice-cold PBS.

  • Fixation: Fix the cells in 70% ethanol at -20°C overnight.

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The different phases of the cell cycle (G0/G1, S, and G2/M) will be distinguished by their DNA content.[7]

Protocol for Apoptosis Analysis (Annexin V/PI Staining):

  • Cell Treatment and Harvesting: Treat cells as described above.

  • Staining: Resuspend the harvested cells in Annexin V binding buffer and add Annexin V-FITC and PI. Incubate in the dark for 15 minutes.[7]

  • Flow Cytometry: Analyze the stained cells immediately by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.

In Vitro Antimicrobial Activity Assessment

a) Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing the broth.

  • Inoculation: Add the microbial inoculum to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at the appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[16]

Visualizing Potential Mechanisms and Workflows

To better understand the potential molecular interactions and the experimental design, the following diagrams are provided.

Hypothesized Anticancer Signaling Pathway

anticancer_pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Experimental Workflow for Biological Screening

workflow

Caption: A streamlined workflow for comprehensive biological evaluation.

Quantitative Data Summary

While no specific experimental data for the 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold is currently available, the following table presents representative IC50 values for structurally related furan derivatives against various cancer cell lines, illustrating the potential potency of this chemical class.[7][9][17]

Compound ClassCancer Cell LineIC50 (µM)Reference
Furan-based Pyridine CarbohydrazideMCF-7 (Breast)4.06[7]
Furan-based N-phenyl triazinoneMCF-7 (Breast)2.96[7]
Furan Derivative 1HeLa (Cervical)0.08 - 8.79[9][10]
Furan Derivative 24HeLa (Cervical)0.08 - 8.79[9][10]
Furan-fused Chalcone 6eHL60 (Leukemia)12.3[17]
Furan-fused Chalcone 8HL60 (Leukemia)17.2[17]

Conclusion and Future Directions

The 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold holds considerable promise as a platform for the development of novel therapeutic agents. Its unique combination of two pharmacologically validated moieties suggests a high probability of potent anticancer, antimicrobial, and anti-inflammatory activities. The experimental protocols and mechanistic hypotheses presented in this guide provide a robust framework for the systematic investigation of this novel chemical entity.

Future research should focus on the synthesis of a library of derivatives with modifications at various positions of the furan and diazepan rings to establish a comprehensive structure-activity relationship (SAR). Promising lead compounds identified through in vitro screening should then be advanced to in vivo animal models to evaluate their efficacy, toxicity, and pharmacokinetic profiles. The exploration of this scaffold could ultimately lead to the discovery of new drug candidates with improved therapeutic indices for a range of diseases.

References

  • Al-Ostath, A., et al. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI. [Link]

  • Wang, Y., et al. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. PubMed. [Link]

  • Kumar, R., et al. (2024). A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. [Link]

  • Sakata, K., et al. (2015). Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents. Anticancer Research. [Link]

  • Adegoke, R. O., et al. (2023). Anticancer and Antimicrobial Activity of Some New 2,3-Dihydro-1,5-benzodiazepine Derivatives. Hindawi. [Link]

  • Al-Awar, M., et al. (2023). Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

  • Eseyin, O. A., et al. (2021). Synthesis and Bioactivity of 1-((2-Carbamoylguanidino) (furan-2-ylmethyl)urea. Scientific Research Publishing. [Link]

  • Ganesan, A., et al. (2020). Anticancer Potential of Furanocoumarins: Mechanistic and Therapeutic Aspects. PMC. [Link]

  • de Oliveira, C. S., et al. (2022). Novel Thiosemicarbazone Derivatives from Furan-2-Carbaldehyde: Synthesis, Characterization, Crystal Structures, and Antibacterial, Antifungal, Antioxidant, and Antitumor Activities. Repositorio Institucional ULima. [Link]

  • Al-Bayati, F. A. (2025). Furan Derivatives and Their Role in Pharmaceuticals. BioScience Academic Publishing. [Link]

  • Bentham Science Publisher. (2020). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Bentham Science. [Link]

  • Desai, N. C., et al. (2003). Convergent synthesis and antibacterial activity of pyrazole and pyrazoline derivatives of diazepam. PubMed. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

  • Hamed, O. A., et al. (2020). Design, Synthesis, Antimicrobial and Cytotoxicity of Curcumin Based Benzodiazepines, Diazepines, Diazoles and Amines. An-Najah National University. [Link]

  • Patel, A. (2020). Synthesis and antimicrobial evaluation of some novel 1,5 benzodiazepine derivatives derived from pyrrolyl chalcones. ProQuest. [Link]

  • de Oliveira, J. A., et al. (2022). Antibacterial activity of diazepam against planktonic and biofilm strains of methicillin-resistant Staphylococcus aureus. ResearchGate. [Link]

  • Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Verma, A., et al. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF FURAN DERIVATIVES. SciSpace. [Link]

  • Sharma, S., et al. (2014). 1,4-BENZODIAZEPINE: AN OVERVIEW OF BIOLOGICAL PROPERTIES. TSI Journals. [Link]

  • Verma, A. (2011). Synthesis and Biological Activity of Furan Derivatives. Semantic Scholar. [Link]

  • Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. ResearchGate. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. ResearchGate. [Link]

  • Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. OUCI. [Link]

  • Tricklebank, M. D., et al. (1995). The pharmacological properties of the imidazobenzodiazepine, FG 8205, a novel partial agonist at the benzodiazepine receptor. PubMed. [Link]

  • Li, Y. (2023). Efforts towards the synthesis of furan containing bioactive compounds. ShareOK. [Link]

  • Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. [Link]

Sources

Exploratory

literature review of diazepan-1-yl furan-2-carbaldehyde compounds

Core Focus: Synthesis, Reactivity, and Pharmacological Applications of Furan-Diazepane Hybrids Executive Summary & Structural Logic The integration of 1,4-diazepane (homopiperazine) with furan-2-carbaldehyde (furfural) c...

Author: BenchChem Technical Support Team. Date: February 2026

Core Focus: Synthesis, Reactivity, and Pharmacological Applications of Furan-Diazepane Hybrids

Executive Summary & Structural Logic

The integration of 1,4-diazepane (homopiperazine) with furan-2-carbaldehyde (furfural) creates a privileged bicyclic scaffold in medicinal chemistry. This guide focuses on the specific molecular architecture where the diazepane ring is linked to the furan core, preserving the aldehyde functionality for further diversification.

These compounds serve as critical intermediates in the synthesis of Sigma (


) receptor ligands , antimicrobial agents , and CNS-active small molecules . The structural synergy combines the lipophilic, electron-rich furan ring with the conformationally flexible, hydrophilic diazepane moiety.
The Two Primary Scaffolds

Researchers must distinguish between two dominant connectivity patterns in this chemical space:

  • The

    
     Adduct (Target Core): 
    
    • Structure: 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde.

    • Chemistry: Nucleophilic aromatic substitution at the C5 position of the furan.

    • Utility: The aldehyde at C2 remains free for reductive amination or heterocyclization.

  • The Amide Conjugate:

    • Structure: (1,4-diazepan-1-yl)(furan-2-yl)methanone.

    • Chemistry: Amide coupling between 2-furoic acid and diazepane.

    • Utility: Often used as a stable "linker" unit in fragment-based drug discovery (FBDD).

Synthetic Architectures & Pathways

The synthesis of diazepan-1-yl furan-2-carbaldehyde derivatives requires precise control over regioselectivity to prevent polymerization of the sensitive furan ring or over-alkylation of the diazepane nitrogens.

Pathway A: Nucleophilic Aromatic Substitution ( )

This is the primary route for generating the 5-amino-substituted aldehyde . The reaction exploits the electron-withdrawing nature of the aldehyde group at C2, which activates the C5 position for nucleophilic attack.

Mechanism: The secondary amine of the protected diazepane attacks the C5 position of 5-halofurfural. The intermediate Meisenheimer-like complex collapses, ejecting the halide.

Figure 1: Synthesis of 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde via


 mechanism.
Pathway B: Reductive Amination (Schiff Base Reduction)

If the target is a methylene linker rather than a direct aryl-amine bond, the aldehyde of furfural is reacted with the diazepane.

  • Step 1: Condensation to form the iminium ion/Schiff base.

  • Step 2: Reduction using Sodium Triacetoxyborohydride (STAB) to prevent furan ring reduction.

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Boc-1,4-diazepan-1-yl)furan-2-carbaldehyde

Objective: Install the diazepane ring onto the furan core while preserving the aldehyde. Precursors: 5-Bromo-2-furaldehyde (CAS: 1899-24-7), tert-Butyl 1,4-diazepane-1-carboxylate.

Step-by-Step Methodology:

  • Preparation: In a dry round-bottom flask, dissolve 5-bromo-2-furaldehyde (1.0 eq) in anhydrous DMF (

    
     concentration).
    
  • Base Addition: Add Potassium Carbonate (

    
    , 2.5 eq). Ensure the base is finely ground to maximize surface area.
    
  • Nucleophile Addition: Add tert-butyl 1,4-diazepane-1-carboxylate (1.1 eq).

  • Reaction: Heat the mixture to 80°C under an inert nitrogen atmosphere. Monitor via TLC (Hexane:EtOAc 3:1).

    • Checkpoint: The starting bromide spot (

      
      ) should disappear; a new polar fluorescent spot will appear.
      
    • Timeframe: Typically 4–6 hours.

  • Workup: Cool to room temperature. Pour into ice-cold water (5x reaction volume). Extract with Ethyl Acetate (3x).

  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-40% EtOAc in Hexanes).
    

Data Validation (Expected):

  • 
     NMR:  Distinct doublet for furan protons at 
    
    
    
    7.2 and 6.4 ppm. Aldehyde singlet at
    
    
    9.4 ppm.
  • Yield: Expected range 65–75%.

Protocol 2: General Deprotection (Boc Removal)

Objective: Liberate the secondary amine for biological testing or further derivatization.

  • Dissolve the Boc-protected intermediate in DCM.

  • Add Trifluoroacetic acid (TFA) (20% v/v). Stir at

    
     for 30 mins, then warm to RT.
    
  • Critical Step: Evaporate TFA completely (azeotrope with toluene). Basify with saturated

    
     to pH 8 before extraction to ensure the diazepane is not protonated (which would prevent extraction into the organic layer).
    

Reactivity Profile & Applications

The diazepan-1-yl furan-2-carbaldehyde scaffold acts as a "bifunctional warhead."

Functional GroupChemical BehaviorApplication
C2-Aldehyde Highly electrophilic; prone to condensation.Precursor for Schiff bases, hydrazones, and oxazolones (antimicrobial pharmacophores) [1].
C5-Amine (Diazepane) Electron-donating; increases electron density of the furan.Improves solubility and basicity; key binding motif for GPCRs and Sigma receptors [2].
Furan Ring Aromatic but acid-sensitive.[1]Can undergo Ring-Opening Polymerization (ROP) in strong mineral acids.
Case Study: Sigma ( ) Receptor Ligands

Research indicates that 1,4-diazepane derivatives linked to heterocyclic carbonyls show high affinity for Sigma-1 receptors, which are targets for neuropsychiatric drug development. The furan ring acts as a bioisostere for phenyl rings found in traditional sigma ligands, reducing lipophilicity (


) while maintaining 

stacking interactions [2].
Antimicrobial Schiff Bases

Condensation of the aldehyde moiety with nitro-substituted anilines or thiosemicarbazides yields Schiff bases with potent antibacterial activity against Gram-positive strains (S. aureus). The diazepane ring enhances membrane permeability compared to the furan aldehyde alone [3].

Quantitative Data Summary

Comparison of Linker Stability & Activity

Compound ClassLinker TypeHydrolytic StabilityBiological TargetRef
5-Amino-Furfural C-N (Direct)HighAntimicrobial / DNA Intercalation[1]
Furoyl-Diazepane AmideVery HighSigma-1 / GPCR Agonist[2]
Mannich Base C-C-N (Methylene)ModerateCNS Active / MAO Inhibitor[4]

Visualization of Pharmacophore Assembly

The following diagram illustrates the assembly of the "Target Core" and its divergence into bioactive molecules.

Figure 2: Divergent synthesis from the core aldehyde scaffold to bioactive derivatives.

References

  • BenchChem. (2025).[2] An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery. Retrieved from

  • Szewczyk, J. R., et al. (2010). A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione, a novel 7-TM receptor ligand core structure with melanocortin receptor agonist activity. Bioorganic & Medicinal Chemistry. Retrieved from

  • Puterová, Z., Sterk, H., & Krutošíková, A. (2004). Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. Retrieved from

  • Verma, et al. (2022).[3][4] Review on Preparation Methods and Different Biological Activity of 1,5-Benzodiazepines. International Journal of Pharmaceutical Research and Applications. Retrieved from

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Introduction In the landscape of modern drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A molecule's thermody...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and development, the intrinsic stability of a new chemical entity (NCE) is a cornerstone of its therapeutic potential and commercial viability. A molecule's thermodynamic stability dictates its shelf-life, formulation possibilities, and ultimately, its safety and efficacy profile. This guide provides a comprehensive framework for assessing the thermodynamic stability of the novel heterocyclic compound, 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde.

Given the novelty of this specific molecule, this document is structured as a methodological whitepaper. It is designed to guide researchers, scientists, and drug development professionals through a robust, multi-faceted approach to stability assessment, from theoretical first principles and computational modeling to rigorous experimental validation. The principles and protocols outlined herein are broadly applicable to other novel heterocyclic compounds.

Theoretical Framework: Structural Contributions to Thermodynamic Stability

The thermodynamic stability of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is a composite of the energetic contributions from its constituent structural motifs: the furan-2-carbaldehyde core and the 1,4-diazepan-5-one ring. Understanding these contributions is crucial for predicting potential liabilities and designing appropriate stability studies.[1]

  • Furan-2-carbaldehyde Moiety: The furan ring is an electron-rich aromatic heterocycle.[2] The aldehyde group at the C2 position is a key reactive handle but also a potential site for oxidative degradation. The stability of substituted furan-2-carbaldehydes can be influenced by the electronic nature of the substituent at the C5 position.[2][3] The diazepanone ring, being an amino group, acts as an electron-donating group, which could influence the reactivity of the furan ring system.

  • 1,4-Diazepan-5-one Moiety: This seven-membered ring contains two nitrogen atoms and a ketone functional group within a cyclic amide (lactam) structure. The inherent ring strain of a seven-membered ring can be a source of thermodynamic instability.[1] The lactam functionality is susceptible to hydrolysis, particularly under acidic or basic conditions, which would lead to ring-opening and degradation.[4] The presence of two nitrogen atoms in the ring provides sites for potential protonation or interaction with other molecules, which can influence the overall stability.

The linkage between the furan ring's C5 and one of the diazepanone's nitrogen atoms creates a conjugated system that may enhance stability. However, the interplay of these structural features necessitates a thorough investigation using both computational and experimental methods.

Computational Assessment of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful in silico approach to predict the thermodynamic properties of a molecule before its synthesis or as a complement to experimental data.[1][5] DFT calculations can provide insights into the molecule's optimized geometry, vibrational frequencies, and key thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of formation.[1][6]

Protocol 2.1: DFT-Based Thermodynamic Stability Prediction
  • Structure Preparation: Construct the 3D structure of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization without constraints using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311G+(d,p)).[7] This step locates the minimum energy conformation of the molecule.

  • Frequency Analysis: Conduct a vibrational frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies). The results of this calculation are also used to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

  • Calculation of Thermodynamic Properties: From the frequency analysis output, calculate the standard molar enthalpy of formation, entropy, and Gibbs free energy of formation at a standard temperature (e.g., 298.15 K).[8]

  • Analysis of Stability: The calculated Gibbs free energy of formation provides a quantitative measure of the molecule's thermodynamic stability.[9] A more negative value indicates greater stability. This value can be compared to those of known stable molecules or potential degradation products to predict the spontaneity of degradation reactions. One can also predict thermodynamic stability by performing molecular dynamics (MD) simulations at room temperature.[10]

computational_workflow cluster_dft DFT Calculation Workflow A 1. 3D Structure Construction B 2. Geometry Optimization (e.g., B3LYP/6-311G+(d,p)) A->B C 3. Frequency Analysis B->C D 4. Calculation of Thermodynamic Parameters (Enthalpy, Entropy, Gibbs Free Energy) C->D E 5. Stability Assessment D->E

Caption: Computational workflow for DFT-based thermodynamic stability assessment.

Experimental Validation of Thermodynamic Stability

Experimental techniques are indispensable for validating computational predictions and providing real-world data on a compound's thermal behavior. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are two of the most common and powerful techniques used in the pharmaceutical industry for this purpose.[11][12][13][14][15][16][17][18][19]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12][13] It is used to determine the thermal stability and decomposition temperature of a material.[11][13][14]

Protocol 3.1.1: TGA for Decomposition Profile
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a TGA pan.

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature high enough to ensure complete decomposition (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve plots the percentage of initial mass versus temperature. The onset temperature of mass loss is a key indicator of the start of thermal decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16][18] It is used to detect and quantify thermal events such as melting, crystallization, and glass transitions.[15][17][18]

Protocol 3.2.1: DSC for Thermal Transitions
  • Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into a DSC pan and hermetically seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan in the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. Endothermic events (e.g., melting) appear as downward peaks, while exothermic events (e.g., decomposition) appear as upward peaks. The melting point (Tm) and the enthalpy of fusion (ΔHfus) can be determined from the melting peak. A sharp melting peak often indicates high purity.

experimental_workflow cluster_exp Experimental Validation Workflow A Sample Preparation (1-5 mg) B TGA Analysis (10 °C/min in N₂) A->B C DSC Analysis (10 °C/min) A->C D Data Interpretation: Decomposition Temperature (TGA) Melting Point, Enthalpy (DSC) B->D C->D

Caption: Experimental workflow for TGA and DSC analysis.

Data Presentation
ParameterMethodTypical ResultInterpretation
Decomposition Onset (Td) TGA> 200 °CHigh thermal stability
Melting Point (Tm) DSCSharp peak at a specific temp.Crystalline solid, indicator of purity
Enthalpy of Fusion (ΔHfus) DSCQuantitative value (J/g)Energy required to melt the solid
Exothermic Events DSCPeaks at T > TmPotential decomposition events

Forced Degradation Studies and Degradation Pathway Elucidation

Forced degradation, or stress testing, is a critical component of stability assessment in pharmaceutical development.[20][21][22][23][24] It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and elucidate degradation pathways.[23] This information is vital for developing stability-indicating analytical methods.[20][21][22]

Protocol 4.1: Forced Degradation Studies
  • Hydrolysis: Expose solutions of the compound to acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (water) conditions. Samples can be heated to accelerate degradation.[23] The lactam ring in the diazepanone moiety is a likely site for hydrolysis.[4]

  • Oxidation: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂). The aldehyde group and the electron-rich furan ring are susceptible to oxidation.

  • Photolysis: Expose the solid compound and a solution of the compound to a light source that produces combined visible and UV outputs, as per ICH Q1B guidelines.[24]

  • Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80 °C) for an extended period.

  • Analysis: Analyze the stressed samples at various time points using a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) to separate and identify any degradation products.

The identification of degradation products provides invaluable insights into the molecule's chemical liabilities and helps in the development of stable formulations.[21][25][26][27]

Factors Influencing Stability

Several environmental factors can influence the long-term thermodynamic stability of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde.

  • Temperature: As a universal accelerator of chemical reactions, temperature control is the most critical factor in maintaining stability.[28] The Arrhenius equation can be used to predict the effect of temperature on degradation rates.[29]

  • pH: The compound's stability in solution is likely to be pH-dependent due to the presence of the hydrolyzable lactam and the basic nitrogen atoms. A pH-stability profile should be determined to identify the pH of maximum stability.

  • Light: As with many organic molecules, exposure to UV or visible light can induce photochemical degradation. Photostability testing is essential to determine the need for light-resistant packaging.[24]

  • Moisture: The presence of water can facilitate hydrolytic degradation, especially for a compound with a lactam ring. Therefore, protection from high humidity is important.[13]

  • Excipient Compatibility: In a formulated product, interactions with excipients can impact the stability of the active pharmaceutical ingredient (API). Compatibility studies are a necessary part of formulation development.[13]

Conclusion

Determining the thermodynamic stability of a novel compound like 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde requires an integrated and systematic approach. This guide has outlined a comprehensive strategy that combines theoretical analysis of structural features with predictive computational modeling and robust experimental validation. By following these protocols, researchers can gain a thorough understanding of the molecule's intrinsic stability, identify potential degradation pathways, and establish a solid foundation for its further development as a potential therapeutic agent. This methodological rigor ensures that decisions made during the drug development process are based on sound scientific evidence, ultimately contributing to the creation of safe, effective, and stable medicines.

References

  • TGA Analysis in Pharmaceuticals - ResolveMass Laboratories Inc. (2026).
  • Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability - Torontech. (2025).
  • Exploring Thermodynamic Heterocyclic Compounds: A Comprehensive Analysis | Sahu | International Journal of Thermodynamics and Chemical Kinetics.
  • Thermogravimetric Analysis in Pharmaceuticals - Veeprho. (2020).
  • Density functional theory - Wikipedia.
  • Thermogravimetric Analysis (TGA) Platform for Nucleic Acid Drugs - CD Formulation.
  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs | Aurigaresearch. (2022).
  • Differential Scanning Calorimeter - Shared Materials Instrumentation Facility - Duke.
  • What are the ways to ensure thermodynamic stability of a DFT modelled new structure? - ResearchGate. (2020).
  • DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC - NIH.
  • DFT-calculated chemical potential (μ) range of thermodynamic stability... - ResearchGate.
  • Density Functional Theory Calculations and Thermodynamic Analysis of the Forsterite Mg2SiO4(010) Surface | The Journal of Physical Chemistry C - ACS Publications. (2018).
  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities - PMC.
  • Differential Scanning Calorimeter (DSC/DTA) - NETZSCH Analyzing & Testing. (2026).
  • Electrostatic field modulation of high-nitrogen heterocycles: a computational study on energy and stability - PubMed. (2025).
  • Quantum Chemical Study of the Structure and Thermochemistry of the Five-Membered Nitrogen-Containing Heterocycles and Their Anions and Radicals | Request PDF - ResearchGate.
  • Differential Scanning Calorimetry (DSC) | METTLER TOLEDO.
  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
  • Differential Scanning Calorimetry | DSC - EAG Laboratories.
  • Differential scanning calorimetry - Wikipedia.
  • Volatility, thermodynamic properties and dispersion interactions of sulfur-containing tricyclic molecular materials - RSC Publishing. (2025).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • How to determine chemical stability of a pharmaceutical formulation/product - ResearchGate. (2016).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics - MDPI. (2025).
  • Thermodynamic Studies for Drug Design and Screening - PMC.
  • Thermodynamic stability and transformation of pharmaceutical polymorphs* - Pure and Applied Chemistry.
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • A Technical Guide to Substituted Furan-2-Carbaldehydes in Drug Discovery - Benchchem.
  • Stability Testing of Pharmaceutical Products. (2012).
  • Dynamics of Soil Microbial Communities During Diazepam and Oxazepam Biodegradation in Soil Flooded by Water From a WWTP - PMC.
  • Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines II: oxazepam and diazepam. (1977).
  • An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes: Synthesis, Properties, and Applications in Drug Discovery - Benchchem.
  • Proposed photodegradation pathway of DIZ. | Download Scientific Diagram - ResearchGate.
  • Methodologies for Stabilization of Pharmaceuticals in Biological Samples. (2005).
  • Diazepam Photocatalytic Degradation in Laboratory- vs. Pilot-Scale Systems: Differences in Degradation Products and Reaction Kinetics - ResearchGate. (2025).
  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. (2023).
  • A Review of the Essence of Stability Constants in the Thermo- dynamic Assessments of Chemical Compounds - Medires Publishing. (2022).
  • (PDF) Synthesis and Characterization of (Z)-Furan-2-carbaldehyde Thiosemicarbazone at Low Temperature - ResearchGate. (2025).
  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. - Der Pharma Chemica.
  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li - DOI.
  • Thermodynamic properties of 5(nitrophenyl) furan-2-carbaldehyde isomers - PMC. (2015).
  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - PMC.
  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.

Sources

Exploratory

calculated LogP and hydrophobicity of furan-based diazepane aldehydes

Technical Guide: Hydrophobicity Profiling of Furan-Based Diazepane Aldehydes Executive Summary This guide addresses the physicochemical characterization of furan-based diazepane aldehydes , a specialized chemical scaffol...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Hydrophobicity Profiling of Furan-Based Diazepane Aldehydes

Executive Summary

This guide addresses the physicochemical characterization of furan-based diazepane aldehydes , a specialized chemical scaffold often utilized as a distinct intermediate in the synthesis of antitubercular, anticancer, and CNS-active agents.

The core challenge with this scaffold lies in its duality: the furan ring introduces aromatic lipophilicity and metabolic susceptibility, while the diazepane (homopiperazine) ring contributes significant polarity and basicity. Furthermore, the aldehyde functionality presents stability challenges during experimental validation. This document provides a robust workflow for calculating, validating, and interpreting the Partition Coefficient (LogP) and Distribution Coefficient (LogD) to de-risk downstream drug development.

Structural Rationale & Hydrophobic Balance

The hydrophobicity of a drug candidate dictates its Absorption, Distribution, Metabolism, and Excretion (ADME). For furan-based diazepanes, the structural components pull the physicochemical properties in opposing directions:

ComponentPhysicochemical ContributionDrug Design Implication
Furan Ring Lipophilic (+LogP) Enhances membrane permeability and hydrophobic binding (e.g.,

-stacking). Risk: Metabolic oxidation (CYP450 liability).
1,4-Diazepane Hydrophilic / Basic (-LogP) Increases solubility and provides a protonatable nitrogen (

). Risk: High polarity may limit blood-brain barrier (BBB) penetration if unmasked.
Aldehyde Reactive Handle Electrophilic warhead for covalent inhibition or synthetic intermediate. Risk: Rapid oxidation to carboxylic acid (altering LogP drastically) or Schiff base formation.

Critical Insight: A calculated LogP (cLogP) > 3.0 usually indicates good permeability for this class, but due to the basic diazepane nitrogen, LogD


  (Distribution Coefficient at physiological pH) is the superior metric for predicting in vivo behavior.

Computational Methodology (In Silico)

Relying on a single algorithm for heterocyclic amines often yields significant error. The industry standard is a Consensus LogP approach.

Protocol: Consensus LogP Prediction
  • Structure Preparation:

    • Generate the canonical SMILES string of the aldehyde.

    • Crucial Step: If the aldehyde is chemically unstable in your simulation, model the hydrate (gem-diol) or the corresponding primary alcohol as a stable surrogate to bracket the lipophilicity range.

  • Tool Selection:

    • SwissADME (Free/Academic): Utilizes 5 predictive models (XLOGP3, WLOGP, MLOGP, SILICOS-IT, iLOGP).[1]

    • Schrödinger QikProp (Industrial): superior for predicting LogD

      
       by accounting for the diazepane ionization state.
      
  • Consensus Calculation:

    • Discard outliers (values deviating > 0.8 log units from the mean).

    • Calculate the arithmetic mean of the remaining methods.

Workflow Visualization

G cluster_0 Algorithm Selection Start Input Structure (SMILES) Check Check Functional Groups (Aldehyde/Basic Amine) Start->Check Method1 Atomistic (XLOGP3) Check->Method1 Method2 Topological (MLOGP) Check->Method2 Method3 Physics-Based (iLOGP) Check->Method3 Consensus Calculate Consensus LogP (Arithmetic Mean) Method1->Consensus Method2->Consensus Method3->Consensus Correction Apply pKa Correction (Calculate LogD 7.4) Consensus->Correction If basic N present Output Final Hydrophobicity Profile Correction->Output

Caption: Consensus workflow integrating atomistic and topological methods to correct for diazepane ionization.

Experimental Validation (In Vitro)

Calculated values must be validated. The traditional "Shake-Flask" method is slow and requires large sample volumes.[2] For furan-based diazepane aldehydes, a High-Throughput HPLC Method is recommended to minimize oxidation of the aldehyde during the assay.

Method: HPLC-Based LogP Determination

This method correlates the retention time (


) of the analyte on a C18 column (hydrophobic stationary phase) with its lipophilicity, using standards of known LogP.

Reagents & Setup:

  • Column: Short C18 column (e.g., Agilent ZORBAX, 50mm) to reduce run time.

  • Mobile Phase: Methanol/Water (isocratic 60:40 or 70:30) buffered to pH 7.4 (using MOPS or Phosphate) to fix the ionization state of the diazepane.

  • Standards: Anisole, Toluene, Naphthalene (low to high LogP).

Step-by-Step Protocol:

  • Standard Curve Generation: Inject 5 standards with known LogP values. Plot Log

    
     (capacity factor) vs. Literature LogP.
    
    • Equation:

      
       (where 
      
      
      
      is dead time).
  • Sample Preparation: Dissolve the furan-diazepane aldehyde in methanol (1 mg/mL).

    • Stability Tip: Analyze immediately. If the aldehyde degrades, derivatize with hydroxylamine to form the oxime, which is stable and has a predictable LogP offset (

      
      ).
      
  • Measurement: Inject sample and record

    
    .
    
  • Calculation: Extrapolate LogP from the standard curve linear regression (

    
    ).
    
Validation Workflow

HPLC Prep Sample Prep (MeOH Solution) Deriv Optional: Oxime Derivatization Prep->Deriv Unstable Aldehyde Inject HPLC Injection (pH 7.4 Buffer) Prep->Inject Stable Deriv->Inject Calc Calculate k' (Capacity Factor) Inject->Calc Regress Linear Regression vs. Standards Calc->Regress Result Experimental LogD Regress->Result

Caption: HPLC-based lipophilicity assessment with derivatization step for reactive aldehydes.

Data Interpretation & ADME Implications

Once you have the Consensus cLogP and the Experimental LogD, use the following benchmarks to guide optimization:

MetricTarget RangeInterpretation for Furan-Diazepanes
LogP 1.5 – 3.5 Ideal for oral bioavailability. Values > 4.0 increase risk of metabolic clearance (furan oxidation).
LogD

1.0 – 3.0 Critical for CNS drugs. If LogD < 1.0 (due to diazepane ionization), the drug may not cross the BBB.
Solubility > 50 µg/mL Diazepane nitrogen usually ensures good aqueous solubility at gastric pH (1.2), aiding absorption.

Troubleshooting:

  • High LogP (>4): Add polar groups (hydroxyl, methoxy) to the furan ring or switch to a saturated linker.

  • Low LogD (<0): N-alkylate the diazepane nitrogen to mask the basicity or add a lipophilic tail.

References

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules.[3][4] Scientific Reports, 7, 42717. [Link]

  • Lombardo, F., et al. (2000). A rapid high-throughput HPLC method for the measurement of lipophilicity.[2] Journal of Medicinal Chemistry, 43(15), 2922-2928. [Link]

  • Arnott, J. A., & Planey, S. L. (2012).[1] The influence of lipophilicity in drug discovery and design.[4][5][6] Expert Opinion on Drug Discovery, 7(10), 863-875. [Link]

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[4] Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

Sources

Foundational

chemical reactivity of aldehyde group in 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

An In-depth Technical Guide on the Chemical Reactivity of the Aldehyde Group in 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde Abstract This technical guide offers a comprehensive examination of the chemical reactivity...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Chemical Reactivity of the Aldehyde Group in 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Abstract

This technical guide offers a comprehensive examination of the chemical reactivity of the aldehyde functional group in the novel heterocyclic scaffold, 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde. This molecule merges three medicinally significant pharmacophores: a furan ring, a carbaldehyde, and a 1,4-diazepan-5-one moiety. Understanding the reactivity of the aldehyde group is paramount for its strategic use in the synthesis of diverse molecular architectures for drug discovery and development. This document provides an expert analysis of the electronic factors governing the aldehyde's reactivity, detailed protocols for its key chemical transformations, and insights into the characterization of its derivatives. The content is tailored for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising scaffold.

Introduction: A Scaffold of Medicinal Significance

The convergence of furan and diazepine structures in a single molecule presents a compelling platform for medicinal chemistry. Furan rings are prevalent in numerous natural products and synthetic compounds, valued for their versatile reactivity and ability to engage in various biological interactions.[1][2] The 1,4-diazepine core is a privileged structure in central nervous system (CNS) active agents, renowned for its conformational flexibility that allows for optimal binding to a range of biological targets.[3][4][5]

The aldehyde group at the C2 position of the furan ring serves as a critical synthetic handle, enabling a plethora of chemical modifications to generate diverse libraries of compounds.[1] The specific nature of the 5-(5-Oxo-1,4-diazepan-1-yl) substituent introduces a unique electronic environment that modulates the reactivity of this aldehyde. This guide dissects this influence and provides a predictive framework for its chemical behavior.

Electronic Profile and Predicted Reactivity of the Aldehyde Group

The reactivity of the carbaldehyde in 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is dictated by a nuanced interplay of electronic effects from the substituent at the C5 position. The nitrogen atom of the diazepanone ring, directly attached to the furan, exerts a +M (mesomeric) effect, donating lone-pair electron density into the aromatic system. This donation enriches the electron density of the furan ring. Conversely, the amide carbonyl group within the diazepanone ring has an electron-withdrawing nature.

The overall effect of the 5-(5-Oxo-1,4-diazepan-1-yl) group is anticipated to be electron-donating, thereby slightly increasing the electron density at the C2 position and, consequently, the carbonyl carbon of the aldehyde. This makes the aldehyde in the title compound likely less electrophilic, and thus potentially less reactive towards nucleophiles, compared to unsubstituted furan-2-carbaldehyde or furan-2-carbaldehydes with electron-withdrawing groups at the C5 position.[6] However, it remains a reactive center for a variety of important chemical transformations.

Caption: Electronic effects influencing the aldehyde reactivity.

Key Reaction Pathways of the Aldehyde Group

The aldehyde functionality is a versatile precursor for a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Nucleophilic Addition and Condensation Reactions

This reaction involves the condensation of the aldehyde with an active methylene compound, catalyzed by a base, to form a new carbon-carbon double bond.[7] It is a robust method for extending the carbon chain and introducing further functionality.[8]

Mechanistic Insight: The reaction is typically catalyzed by a weak base like piperidine, which facilitates the deprotonation of the active methylene compound to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration yields the final condensation product. Given the slightly reduced electrophilicity of the aldehyde in the title compound, slightly more forcing conditions (e.g., elevated temperature or longer reaction times) may be necessary compared to furan-2-carbaldehydes with electron-withdrawing substituents.[8][9]

Experimental Protocol: Knoevenagel Condensation with Malononitrile

  • Setup: In a round-bottom flask, dissolve 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol.

  • Reaction: Add a catalytic amount of piperidine (0.1 eq). The reaction can be performed at room temperature or gently heated under reflux to increase the rate.[10]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.

  • Purification: Wash the solid product with cold ethanol and recrystallize from a suitable solvent if necessary. Confirm the structure using spectroscopic methods.

knoevenagel_workflow start Start: Dissolve Reactants (Aldehyde, Malononitrile, Ethanol) add_catalyst Add Piperidine (Catalyst) start->add_catalyst react Reaction (Room Temp or Reflux) add_catalyst->react monitor Monitor by TLC react->monitor workup Cool and Filter (Product Precipitation) monitor->workup Reaction Complete purify Purify (Recrystallization) workup->purify end Final Product purify->end

Caption: Workflow for Knoevenagel Condensation.

Reductive amination is a powerful method to synthesize amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine, followed by its reduction to the corresponding amine.[11][12]

Mechanistic Insight: The reaction begins with the nucleophilic attack of a primary amine on the aldehyde to form a hemiaminal, which then dehydrates to an imine. A mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaCNBH₃), present in the reaction mixture, selectively reduces the imine to the amine.[13][14] This method is highly efficient for producing secondary amines.[4]

Experimental Protocol: Reductive Amination with a Primary Amine

  • Setup: Dissolve 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq) and the desired primary amine (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or methanol in a round-bottom flask.[11][13]

  • Reaction: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Then, add sodium triacetoxyborohydride (NaBH(OAc)₃) (2.0 eq) portion-wise.[13]

  • Monitoring: Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by TLC.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).[13]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

The Wittig reaction is a cornerstone of organic synthesis for the creation of alkenes from aldehydes or ketones and a phosphorus ylide.[15] A key advantage is the precise control over the location of the newly formed double bond.[16]

Mechanistic Insight: The reaction proceeds through the nucleophilic addition of the ylide to the aldehyde, forming a betaine intermediate which then collapses to a four-membered oxaphosphetane. This intermediate subsequently fragments to yield the alkene and a stable triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[16] The stereochemical outcome (E or Z-alkene) depends on the nature of the ylide used.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

  • Ylide Preparation: In a separate flask under an inert atmosphere (e.g., nitrogen), suspend the appropriate phosphonium salt (1.1 eq) in an anhydrous solvent like THF. Cool the suspension in an ice bath and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

  • Reaction: Dissolve 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq) in anhydrous THF and add it dropwise to the freshly prepared ylide solution at 0°C.

  • Monitoring: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like diethyl ether or ethyl acetate.

  • Purification: Wash the combined organic extracts, dry over an anhydrous salt, and concentrate. Purify the resulting alkene by column chromatography.

Oxidation to a Carboxylic Acid

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, a valuable functional group for further derivatization, such as amide bond formation.

Mechanistic Insight: Various oxidizing agents can be employed. A common and effective method involves the use of sodium chlorite (NaClO₂) in the presence of a chlorine scavenger like 2-methyl-2-butene. For furan derivatives, care must be taken to avoid harsh conditions that could lead to ring opening or degradation. Milder, catalytic aerobic oxidation methods are also increasingly being developed.[17] Enzymatic oxidation offers a green alternative under ambient conditions.[18]

Experimental Protocol: Pinnick-type Oxidation

  • Setup: Dissolve 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq) in a mixture of tert-butanol and water.

  • Reaction: Add 2-methyl-2-butene (a chlorine scavenger, ~4-5 eq). To this solution, add a solution of sodium chlorite (NaClO₂, ~1.5 eq) and sodium dihydrogen phosphate (NaH₂PO₄, ~1.5 eq) in water dropwise, maintaining the temperature below 25°C.

  • Monitoring: Stir the reaction at room temperature until TLC analysis indicates complete consumption of the starting aldehyde.

  • Work-up: Quench the reaction with a solution of sodium sulfite. Acidify the mixture with HCl and extract the carboxylic acid product with ethyl acetate.

  • Purification: Dry the organic layer, concentrate, and purify the product, if necessary, by recrystallization or chromatography.

Spectroscopic Characterization

The structural elucidation of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde and its derivatives relies on standard spectroscopic techniques.

Technique Expected Observations for the Aldehyde
¹H NMR Aldehyde proton (CHO) singlet around δ 9.5-9.7 ppm. Furan ring protons as doublets in the aromatic region. Protons of the diazepanone ring in the aliphatic region.[10][19]
¹³C NMR Carbonyl carbon (C=O) of the aldehyde at approximately δ 175-180 ppm.[10]
IR Spectroscopy Strong C=O stretching vibration for the aldehyde around 1670-1700 cm⁻¹. A separate C=O stretch for the amide in the diazepanone ring.[10]

Applications in Drug Discovery and Development

The chemical transformations described above enable the synthesis of a wide array of derivatives from the parent aldehyde. These modifications can be used to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

drug_discovery_workflow start Starting Material 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde reactions Chemical Transformations (Knoevenagel, Reductive Amination, Oxidation, etc.) start->reactions library Compound Library Generation reactions->library screening Biological Screening (e.g., CNS targets) library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt end Drug Candidate lead_opt->end

Caption: General workflow for derivative synthesis and development.

Conclusion

5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is a molecule of significant synthetic potential. The aldehyde group, while slightly deactivated by the electron-donating nature of the 5-substituent, remains a versatile handle for a variety of chemical transformations. This guide provides the foundational knowledge and practical protocols for researchers to effectively utilize this scaffold in the design and synthesis of novel compounds with potential therapeutic applications, particularly in the realm of CNS disorders where the 1,4-diazepine moiety has a proven track record.

References

  • Knoevenagel condensation of some 5-substituted furan-2-carboxaldehyde with creatinine and their antimicrobial Screening. Journal of Al-Nahrain University. [Link]

  • Extending the Carbon Chain Length of Carbohydrate-Derived 5-Substituted-2-furaldehydes by Condensing with Active Methylene Compounds under Organocatalytic Conditions. ACS Omega. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis. [Link]

  • Why do heterocyclic aldehydes have less reactivity toward condensation reactions like aldol etc? ResearchGate. [Link]

  • Knoevenagel condensation between 5-substituted-2-furaldehydes and... ResearchGate. [Link]

  • View of KNOEVENAGEL CONDENSATION OF 5-SUBSTITUTED FURAN-2-CARBOXALDEHYDE WITH INDAN-1,3-DIONE. Journal of Chemical and Pharmaceutical Research. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules. [Link]

  • US20190389822A1 - Oxidation process to produce 5-(alkoxycarbonyl)furan-2-carboxylic acids (acfc)
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  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Key Reactions of Aldehydes and Ketones. Master Organic Chemistry. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

  • 1 Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Li. pubs.acs.org. [Link]

  • Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. [Link]

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  • Reaction of Aldehydes/Ketones with Electron-Deficient 1,3,5- Triazines Leading to Functionalized Pyrimidines as Diels−Alder. J. Org. Chem. [Link]

  • 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Semantic Scholar. [Link]

  • Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. Molecules. [Link]

  • Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. [Link]

  • Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. PubMed. [Link]

  • Synthesis of Furan Derivatives. L. The Wittig. Amanote Research. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Molecules. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Sustainable Synthesis of Carboxylic Acids through Catalytic Oxidation of Furan Derivatives over Noble and Non-Noble Metal-based Catalysts. RMIT University. [Link]

  • Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules. PSE Community.org. [Link]

  • Synthesis of New 3-(Furan-2-yl)-Substituted Dibenzo-Diazepin-1-one Derivatives. Hindawi. [Link]

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Protocols & Analytical Methods

Method

reaction conditions for functionalizing 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

An Application Guide to the Strategic Functionalization of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde Abstract This technical guide provides a comprehensive overview of the key reaction conditions and detailed proto...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Functionalization of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of the key reaction conditions and detailed protocols for the chemical modification of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde. This molecule represents a valuable scaffold in medicinal chemistry, combining the versatile furan-2-carbaldehyde moiety with a diazepanone ring system. The aldehyde functional group serves as a primary handle for a variety of transformations, enabling the synthesis of diverse derivatives for screening in drug discovery programs.[1] This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into reaction choices, step-by-step protocols, and methods for ensuring reaction integrity.

Introduction: A Privileged Scaffold in Drug Discovery

5-Substituted furan-2-carbaldehydes are recognized as privileged structures in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer and antimicrobial properties.[1] The core structure, 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, is particularly noteworthy. The furan ring acts as a bioisostere for phenyl rings but with improved physicochemical properties, while the diazepanone moiety is a common feature in centrally active agents. The aldehyde at the C2 position is the principal reactive site, allowing for the systematic elaboration of the core structure to explore structure-activity relationships (SAR).

This guide details four primary functionalization pathways: Reductive Amination, Wittig Olefination, Oxidation to Carboxylic Acid, and Reduction to Alcohol. The choice of reagents and conditions has been carefully considered to preserve the integrity of the diazepanone ring, which can be susceptible to hydrolysis under harsh acidic or basic conditions.[2][3]

Molecular Overview and Strategic Considerations

The successful functionalization of this scaffold hinges on understanding its key structural features and their reactivity.

  • The Aldehyde Handle: The formyl group is highly electrophilic and is the primary target for nucleophilic attack, making it ideal for forming new carbon-carbon and carbon-nitrogen bonds.

  • The Furan Core: The electron-rich aromatic furan ring is generally stable but can be sensitive to strong oxidizing agents or harsh acidic conditions, which can lead to ring-opening or polymerization.[4]

  • The Diazepanone Moiety: This seven-membered lactam is a critical pharmacophore. However, like other cyclic amides and related benzodiazepine structures, it is susceptible to hydrolysis under strong acidic or basic conditions.[3][5] Therefore, reactions should ideally be conducted at or near neutral pH.

cluster_main 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde cluster_key Reactive Sites & Key Moieties mol aldehyde Primary Reactive Site (Aldehyde) aldehyde->mol diazepanone Stability-Sensitive Moiety (Diazepanone Lactam) diazepanone->mol furan Aromatic Core (Furan Ring) furan->mol

Caption: Key reactive and structural features of the target scaffold.

Experimental Protocols and Methodologies

The following protocols are designed as self-validating systems, incorporating in-process controls (e.g., TLC) and emphasizing final product characterization to ensure trustworthiness and reproducibility.

Pathway 1: Reductive Amination for C-N Bond Formation

Reductive amination is a robust method for synthesizing secondary and tertiary amines, which are prevalent in bioactive molecules. The process involves the initial formation of an iminium ion intermediate via condensation of the aldehyde with a primary or secondary amine, followed by in-situ reduction.

Expertise & Rationale: Sodium triacetoxyborohydride (STAB) is the reducing agent of choice for this protocol. Unlike sodium cyanoborohydride, it is non-toxic and its reactivity is attenuated, allowing it to selectively reduce the iminium ion in the presence of the starting aldehyde. The reaction proceeds efficiently under mildly acidic conditions, which are optimal for iminium ion formation without promoting hydrolysis of the diazepanone ring.[6]

Protocol: Synthesis of N-Benzyl-1-(5-(5-oxo-1,4-diazepan-1-yl)furan-2-yl)methanamine

  • Materials:

    • 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq)

    • Benzylamine (1.1 eq)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq)

    • Dichloromethane (DCM), anhydrous

    • Acetic acid, glacial (catalytic, ~0.1 eq)

  • Procedure:

    • To a solution of the starting aldehyde in anhydrous DCM, add benzylamine followed by a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the disappearance of the aldehyde spot by Thin Layer Chromatography (TLC).

    • Once imine formation is evident, add STAB portion-wise over 15 minutes. Caution: Gas evolution may occur.

    • Allow the reaction to stir at room temperature overnight (12-18 hours).

    • Upon completion (as monitored by TLC), quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Validation: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Pathway 2: Wittig Reaction for C=C Bond Formation

The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[7][8] Its reliability and functional group tolerance make it highly suitable for our scaffold. The stereochemical outcome (E vs. Z alkene) is largely dependent on the stability of the phosphonium ylide used.[9]

Expertise & Rationale: For this protocol, a stabilized ylide (e.g., (Triphenylphosphoranylidene)acetic acid ethyl ester) is used, which typically favors the formation of the (E)-alkene.[9] The reaction is run under anhydrous conditions to prevent ylide quenching. The formation of the highly stable triphenylphosphine oxide byproduct drives the reaction to completion.[7]

Protocol: Synthesis of (E)-Ethyl 3-(5-(5-oxo-1,4-diazepan-1-yl)furan-2-yl)acrylate

  • Materials:

    • 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq)

    • (Triphenylphosphoranylidene)acetic acid ethyl ester (1.1 eq)

    • Toluene, anhydrous

  • Procedure:

    • Dissolve the starting aldehyde and the Wittig reagent in anhydrous toluene in a round-bottom flask equipped with a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

    • Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4-6 hours.

    • Monitor the reaction progress by TLC, observing the consumption of the aldehyde.

    • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The crude residue will contain the product and triphenylphosphine oxide. Purify via column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to isolate the desired alkene.

  • Validation: Confirm the structure and stereochemistry of the product using ¹H NMR (alkenic proton coupling constants), ¹³C NMR, and mass spectrometry.

Pathway 3: Oxidation to a Carboxylic Acid

Oxidizing the aldehyde to a carboxylic acid provides a new synthetic handle for subsequent reactions, such as amide bond formation, which is crucial in medicinal chemistry.

Expertise & Rationale: The Pinnick oxidation, using sodium chlorite (NaClO₂) buffered with a phosphate salt, is an exceptionally mild and efficient method for converting aldehydes to carboxylic acids without affecting other sensitive functional groups like alkenes or the furan ring. It operates under slightly acidic aqueous conditions, which are compatible with the diazepanone moiety.

Protocol: Synthesis of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carboxylic acid

  • Materials:

    • 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde (1.0 eq)

    • Sodium chlorite (NaClO₂) (1.5 eq)

    • Sodium dihydrogen phosphate (NaH₂PO₄) (1.5 eq)

    • 2-Methyl-2-butene (as a chlorine scavenger) (3.0 eq)

    • tert-Butanol and water (as solvent)

  • Procedure:

    • Dissolve the starting aldehyde in a mixture of tert-butanol and water.

    • Add 2-methyl-2-butene to the solution.

    • In a separate flask, prepare a solution of sodium chlorite and sodium dihydrogen phosphate in water.

    • Add the aqueous oxidant solution dropwise to the aldehyde solution at room temperature.

    • Stir the reaction for 4-8 hours, monitoring by TLC until the starting aldehyde is consumed.

    • Quench the reaction with a saturated solution of sodium thiosulfate (Na₂S₂O₃).

    • Acidify the mixture to pH ~3-4 with 1M HCl.

    • Extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid.

    • The product can be purified by recrystallization or column chromatography if necessary.

  • Validation: Characterize the product via NMR, IR (observing the broad O-H and C=O stretches), and mass spectrometry.

Summary of Functionalization Strategies

The versatility of the 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold is demonstrated by the various derivatives accessible through standard organic transformations.

Pathway Key Reagents Solvent Temp. Transformation Typical Yield
Reductive AminationAmine, NaBH(OAc)₃DCMRTAldehyde → Amine70-90%
Wittig OlefinationPhosphonium YlideTolueneRefluxAldehyde → Alkene65-85%
Pinnick OxidationNaClO₂, NaH₂PO₄t-BuOH/H₂ORTAldehyde → Carboxylic Acid80-95%
NaBH₄ ReductionSodium BorohydrideMethanol0 °C to RTAldehyde → Alcohol>90%

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A[/"<b>Starting Materialb><br/>5-(5-Oxo-1,4-diazepan-1-yl)<br/>furan-2-carbaldehyde"/];

subgraph "Functionalization Pathways"
    B(<b>Reductive Aminationb><br/>RNH₂, NaBH(OAc)₃);
    C(<b>Wittig Olefinationb><br/>Ph₃P=CHR);
    D(<b>Oxidationb><br/>NaClO₂);
    E(<b>Reductionb><br/>NaBH₄);
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F[/"<b>Amine Derivativesb><br/>-CH₂-NHR"/];
G[/"<b>Alkene Derivativesb><br/>-CH=CHR"/];
H[/"<b>Carboxylic Acidb><br/>-COOH"/];
I[/"<b>Alcohol Derivativeb><br/>-CH₂OH"/];

A -- "Pathway 1" --> B --> F;
A -- "Pathway 2" --> C --> G;
A -- "Pathway 3" --> D --> H;
A -- "Pathway 4" --> E --> I;

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Caption: Workflow for the derivatization of the core scaffold.

Conclusion

The protocols outlined in this guide demonstrate the high utility of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde as a versatile starting material for constructing libraries of diverse chemical entities. By selecting reaction conditions that respect the stability of the core scaffold, particularly the diazepanone ring, researchers can confidently and efficiently generate novel molecules for evaluation in drug discovery and development programs. The integration of in-process monitoring and thorough final-product validation is paramount to ensuring the scientific integrity of these synthetic efforts.

References

  • Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph 3 P in Aqueous NaHCO 3. ResearchGate. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PubMed. [Link]

  • 2-Furoic Acid and 2-Furylcarbinol. Organic Syntheses. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. PMC. [Link]

  • Oxidation of 5-Chloromethylfurfural (CMF) to 2,5-Diformylfuran (DFF). Semantic Scholar. [Link]-Mascal-Gage/54f57567789025170d103857e51c6b3014a40871)

  • Method and Apparatus for Purifying a Furan Derivative. European Patent Office. [Link]

  • Targeted Modification of furan-2-carboxaldehydes into Michael Acceptor Analogs Yielded Long-Acting Hemoglobin Modulators with Dual Antisickling Activities. PMC. [Link]

  • Synthesis and Characterization of Furanic Compounds. DTIC. [Link]

  • Selective Oxidation of 5-(Hydroxymethyl)furfural to Furan-2,5-dicarbaldehyde with Sodium Nitrite in Phosphoric Acid. ResearchGate. [Link]

  • Wittig Reaction. Organic Chemistry Portal. [Link]

  • Selective oxidation of 5-hydroxymethyl-2-furaldehyde to furan-2,5-dicarboxaldehyde by catalytic systems based on vanadyl phosphate. ResearchGate. [Link]

  • Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. ResearchGate. [Link]

  • Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Synthesis of amine derivatives from furoin and furil over a Ru/Al2O3 catalyst. Catalysis Science & Technology (RSC Publishing). [Link]

  • Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. DOI. [Link]

  • Enzyme-catalyzed oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid. PubMed. [Link]

  • Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. JOCPR. [Link]

  • The Wittig Reaction: Synthesis of Alkenes. [Link]

  • Stability Studies of Clonazepam, Diazepam, Haloperidol, and Doxepin with Diverse Polarities in an Acidic Environment. ResearchGate. [Link]

  • Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities. RSC Advances. [Link]

  • Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. MDPI. [Link]

  • Synthesis, Characterization and Pharmacological Evaluation of Some New 1,4-Diazepine Derivatives as Anticancer agents. Der Pharma Chemica. [Link]

  • Acid hydrolysis of diazepam. Kinetic study of the reactions of 2-(N-methylamino)-5-chlorobenzophenone, with HCl in MeOH-H2O. PubMed. [Link]

  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. PMC. [Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. PMC. [Link]

  • Stability of diazepam in blood samples at different storage conditions and in the presence of alcohol. PubMed. [Link]

  • Stability and compatibility study of parenteral diazepam in different storage conditions. ResearchGate. [Link]

  • Catalytic C−H Functionalization of Unreactive Furan Cores in Bio-Derived Platform Chemicals. ResearchGate. [Link]

  • Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. [Link]

Sources

Application

Application Note: Solvent Selection Strategies for Furan-Diazepane Aldehydes

This Application Note is designed for medicinal chemists and process development scientists working with complex heterocyclic scaffolds. It addresses the specific physicochemical constraints of Furan-Diazepane Aldehydes...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with complex heterocyclic scaffolds. It addresses the specific physicochemical constraints of Furan-Diazepane Aldehydes —a privileged scaffold class often encountered in DNA-interactive agents (e.g., anthramycin analogues) and kinase inhibitors.

Executive Summary & Chemical Context

Furan-diazepane aldehydes represent a "dual-risk" scaffold in synthetic organic chemistry. The furan moiety is acid-sensitive (prone to ring-opening/polymerization via hydrolytic cleavage), while the diazepane ring (often a diazepinone) introduces basic nitrogen sites and significant conformational rigidity, affecting solubility.

The aldehyde functional group serves as a critical "handle" for diversification, primarily via Reductive Amination , Wittig Olefination , or Knoevenagel Condensation . Selecting the wrong solvent system leads to three common failure modes:

  • Incomplete Conversion: Due to poor solubility of the fused-ring core.

  • Decomposition: Acid-catalyzed opening of the furan ring in protic/aqueous media.

  • Side Reactions: Acetal formation (in alcohols) or polymerization.

Physicochemical Profiling & Solvent Compatibility

Before initiating reactions, the scaffold must be profiled against solvent classes.

Solubility vs. Stability Matrix
Solvent ClassSolubility PotentialStability RiskRecommendation
Chlorinated (DCM, DCE) High . Dissolves most fused heterocycles.Low . Inert to furan/diazepane.Primary Choice for small-scale derivatization.
Ethers (THF, 2-MeTHF) Moderate-High . Good for planar systems.Low . Excellent stability.Preferred for C-C bond formation (Wittig/Grignard).
Alcohols (MeOH, EtOH) Low-Moderate . Often requires heating.Medium . Risk of hemiacetal/acetal formation.Standard for reductive amination (with care).
Polar Aprotic (DMF, DMSO) Very High .Low .Rescue Solvent only. Hard to remove; complicates workup.
Aqueous/Acidic Variable .High . Furan ring opening (Dicarbonyl formation).AVOID unless pH is strictly buffered > 4.0.

Decision Logic: Solvent Selection Workflow

The following decision tree illustrates the logical flow for selecting a solvent based on the specific reaction type and scaffold solubility.

SolventSelection Start Start: Furan-Diazepane Aldehyde Reaction RxnType Identify Reaction Type Start->RxnType RedAm Reductive Amination RxnType->RedAm CCBond C-C Bond Formation (Wittig/Condensation) RxnType->CCBond SolubilityCheck Is Scaffold Soluble in MeOH/EtOH? RedAm->SolubilityCheck UseAlc Use MeOH/EtOH + NaBH4 (Green Protocol) SolubilityCheck->UseAlc Yes UseDCE Use DCE + NaBH(OAc)3 (Standard Protocol) SolubilityCheck->UseDCE No BaseSens Base Sensitivity Check CCBond->BaseSens UseTHF Use Anhydrous THF (Low Temp) BaseSens->UseTHF Strong Base (nBuLi/NaH) UseTol Use Toluene (Reflux/Dean-Stark) BaseSens->UseTol Weak Base (Piperidine)

Figure 1: Decision matrix for solvent selection based on reaction type and scaffold solubility.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Solubility-First" Method)

Context: This is the most common reaction for this scaffold. While Methanol is "greener," furan-diazepanes often precipitate out of alcohols before reacting. This protocol uses a DCE/Acetic Acid system to ensure homogeneity and furan stability.

Reagents:

  • Furan-diazepane aldehyde (1.0 equiv)

  • Amine (1.1–1.2 equiv)

  • Sodium triacetoxyborohydride (STAB, 1.5 equiv)

  • Acetic Acid (AcOH, catalytic to 1.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.

Step-by-Step Procedure:

  • Dissolution: In a flame-dried vial, dissolve the aldehyde (1.0 equiv) in DCE (0.1 M concentration). If the solution is cloudy, add dry THF dropwise until clear.

    • Why: Homogeneity is critical for reaction kinetics. Heterogeneous mixtures lead to stalled imine formation.

  • Imine Formation: Add the amine (1.1 equiv) and Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 1–2 hours.

    • Checkpoint: Monitor by TLC/LCMS. Furan aldehydes form stable imines. Do not proceed to reduction until the aldehyde peak disappears.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) in one portion. Allow to warm to RT and stir overnight.

    • Why STAB? It is milder than NaBH4 and less likely to reduce the furan ring or the diazepine amide bond.

  • Quench: Quench with saturated aqueous NaHCO3. Caution: Gas evolution.

  • Workup: Extract with DCM (x3). Wash combined organics with Brine. Dry over Na2SO4.

  • Purification: Flash chromatography (typically DCM/MeOH gradients).

Protocol B: Wittig Olefination (Avoiding Furan Decomposition)

Context: Converting the aldehyde to an alkene. Strong bases can degrade the diazepane ring; acidic byproducts can open the furan.

Reagents:

  • Phosphonium salt (1.2 equiv)

  • Base: KOtBu or LiHMDS (Avoid aqueous NaOH)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Generation: Suspend phosphonium salt in anhydrous THF at 0°C. Add base (KOtBu) dropwise. Stir 30 mins (solution turns yellow/orange).

  • Addition: Dissolve furan-diazepane aldehyde in minimal anhydrous THF. Add dropwise to the ylide solution at 0°C.

    • Critical: Keep temperature low to prevent base-mediated decomposition of the diazepine core.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT.

  • Workup: Dilute with Et2O (precipitates triphenylphosphine oxide). Filter through a celite pad. Concentrate filtrate.

Troubleshooting & Optimization (The "Solvent Screen")

If standard protocols yield <50%, perform this micro-screen (10 mg scale):

ExperimentSolventAdditiveHypothesis Tested
A MeOHNoneStandard reactivity.
B THF3Å SievesWater is inhibiting imine formation.
C DCEAcOH (1 eq)Solubility or acid catalysis is limiting.
D TolueneDean-StarkEquilibrium needs to be pushed physically.

Data Analysis:

  • If A fails but C works: Solubility is the issue.

  • If All fail: The aldehyde might be deactivated by the electron-rich furan ring (resonance effect). Increase temperature to 60°C in DCE.

References

  • Basavaraja, K. M., et al. (2008).[1][2] "Synthesis of Benzofuro[3,2-e]-1,4-diazepines of Pharmacological Interest." E-Journal of Chemistry. Link

  • Ghodsi, R., et al. (2018).[3] "Synthesis and biological evaluation of benzo[b]furo[3,4-e][1,4]diazepin-1-one derivatives as anti-cancer agents." Bioorganic Chemistry. Link

  • Abdel-Mohsen, H. T., et al. (2019). "Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts." ACS Omega. Link

  • Kondoh, A., et al. (2020).[4][5] "Synthesis of Multisubstituted Furans." Organic Letters. Link

  • ACS Green Chemistry Institute. "Solvent Selection Guide: Reductive Amination." Link

Sources

Method

scale-up synthesis methods for diazepan-yl furan carbaldehydes

Application Note: Scale-Up Synthesis of 5-(1,4-Diazepan-1-yl)furan-2-carbaldehyde Executive Summary The 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a cr...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scale-Up Synthesis of 5-(1,4-Diazepan-1-yl)furan-2-carbaldehyde

Executive Summary

The 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde scaffold is a privileged structure in medicinal chemistry, serving as a critical intermediate for histamine H3/H4 receptor antagonists, antitumor agents, and CNS-active ligands. While discovery-scale synthesis often relies on unoptimized nucleophilic substitution, scale-up presents distinct challenges: regioselectivity , furan ring instability (polymerization), and bis-alkylation of the diazepane moiety.

This guide details a robust, scalable protocol for the synthesis of 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde using a Boc-protected strategy . This approach eliminates the formation of bis-diazepanyl impurities and allows for non-chromatographic purification, essential for kilogram-scale production.

Strategic Analysis & Retrosynthesis

The Scale-Up Challenge

Direct reaction of 5-bromo-2-furaldehyde with unprotected homopiperazine (1,4-diazepane) typically yields a statistical mixture of:

  • Target Mono-adduct: 5-(1,4-diazepan-1-yl)furan-2-carbaldehyde.

  • Bis-impurity: 5,5'-(1,4-diazepane-1,4-diyl)bis(furan-2-carbaldehyde).

  • Polymeric tars: Caused by acid/base-catalyzed polymerization of the furan aldehyde.

The Solution: Use 1-Boc-homopiperazine . The tert-butoxycarbonyl (Boc) group renders the second nitrogen non-nucleophilic, enforcing exclusive mono-substitution. The Boc group also increases lipophilicity, facilitating crystallization over oiling out.

Synthetic Pathway

The synthesis proceeds via a Nucleophilic Aromatic Substitution (


) followed by acid-mediated deprotection.

SynthesisWorkflow SM1 5-Bromo-2-furaldehyde Reaction SNAr Coupling (K2CO3, MeCN, 70°C) SM1->Reaction SM2 1-Boc-homopiperazine SM2->Reaction Inter Boc-Protected Intermediate (Crystalline Solid) Reaction->Inter 85-90% Yield Deprot Deprotection (TFA or HCl) Inter->Deprot Product 5-(1,4-Diazepan-1-yl) furan-2-carbaldehyde (Salt Form) Deprot->Product Quant. Yield

Caption: Optimized workflow for the mono-selective synthesis of diazepanyl-furans.

Detailed Experimental Protocols

Protocol A: Coupling (Scale-Up Optimized)

Objective: Synthesis of tert-butyl 4-(5-formylfuran-2-yl)-1,4-diazepane-1-carboxylate.

Reagents & Materials:

  • 5-Bromo-2-furaldehyde: 1.0 equiv (Limiting Reagent)

  • 1-Boc-homopiperazine: 1.1 equiv

  • Potassium Carbonate (

    
    ):  2.0 equiv (Milled, anhydrous)
    
  • Acetonitrile (MeCN): 10 Volumes (Relative to aldehyde mass)

Procedure:

  • Charging: To a reactor equipped with a mechanical stirrer, reflux condenser, and internal temperature probe, charge 5-bromo-2-furaldehyde (100 g, 0.57 mol) and Acetonitrile (1.0 L).

  • Addition: Add 1-Boc-homopiperazine (125.5 g, 0.63 mol) followed by

    
      (157.5 g, 1.14 mol).
    
    • Note: The reaction is heterogeneous.[1] Efficient stirring is critical.

  • Reaction: Heat the slurry to 70°C for 6–8 hours.

    • IPC (In-Process Control): Monitor by HPLC (254 nm). Target <1% remaining bromide.

  • Work-up (Precipitation Method):

    • Cool the mixture to 20°C.

    • Filter off inorganic salts (

      
      , excess 
      
      
      
      ) and wash the cake with MeCN (200 mL).
    • Concentrate the filtrate under reduced pressure to approx. 30% volume.

    • Add Water (500 mL) slowly to induce precipitation. Stir at 0–5°C for 2 hours.

  • Isolation: Filter the solid product. Wash with cold water/ethanol (9:1). Dry in a vacuum oven at 40°C.

Expected Yield: 85–92% Appearance: Pale yellow to off-white solid.

Protocol B: Deprotection & Salt Formation

Objective: Isolation of the target as the Hydrochloride or Trifluoroacetate salt. Rationale: The free base aldehyde is prone to oxidation and polymerization. Storing as a salt significantly enhances shelf-life.

Procedure:

  • Dissolution: Dissolve the Boc-intermediate (100 g) in Dichloromethane (DCM) (500 mL). Cool to 0°C.

  • Acidolysis:

    • Method A (HCl): Add 4M HCl in Dioxane (2.5 equiv) dropwise, maintaining temp <10°C.

    • Method B (TFA): Add Trifluoroacetic acid (10 equiv) dropwise.

  • Completion: Warm to room temperature and stir for 3 hours. Monitor by TLC (disappearance of non-polar spot).

  • Isolation:

    • The product salt often precipitates from DCM/Dioxane.

    • Add Diethyl Ether or MTBE (500 mL) to complete precipitation.

    • Filter under nitrogen (hygroscopic). Wash with ether.

  • Drying: Dry under high vacuum at ambient temperature.

Process Safety & Stability

ParameterHazard / IssueMitigation Strategy
Thermal Stability Furans can decompose exothermically >150°C.Maintain reaction temp <80°C. Perform DSC on crude mixtures before large-scale distillation.
Sensitization 5-Bromo-2-furaldehyde is a lachrymator and skin sensitizer.Use closed handling systems. Neutralize spills with aqueous bisulfite.
Aldehyde Oxidation Aldehydes oxidize to carboxylic acids in air.Store intermediates under Nitrogen/Argon. Store final salt at -20°C.

Impurity Profile & Troubleshooting

Common Impurity: Bis-Alkylated Dimer If the Boc-protection fails or raw homopiperazine is used, the "dumbbell" impurity forms.

ImpurityPathway Step1 Homopiperazine (Unprotected) Step2 Mono-Alkylation (Target) Step1->Step2 + 1 eq Furan Step3 Bis-Alkylation (Impurity) Step2->Step3 + 2nd eq Furan (Rapid if excess Furan)

Caption: Mechanism of impurity formation when using unprotected diamines.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Conversion Particle size of

too large.
Use milled/powdered base. Add catalytic KI (5 mol%).
Dark/Black Reaction Polymerization of furan.Check reaction temp. Ensure inert atmosphere (

).
Product is Oily Residual solvent or impurities.Recrystallize from EtOAc/Hexane.[2]

References

  • Synthesis of 5-substituted furan-2-carbaldehydes

    • Kim, S. H., & Rieke, R. D. (2013). 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route. Journal of Organic Chemistry, 78(5), 1984-1993. Link

  • Nucleophilic Substitution on Furans

    • Moustafa, A. H., et al. (2024).[3][4] Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC. Link

  • Homopiperazine Properties & Structure

    • Fragoso, A. J., et al. (2021). Homopiperazine (Hexahydro-1,4-diazepine). Molbank, 2021(2), M1203. Link

  • Biological Activity of Furan-Carbaldehydes

    • BenchChem Application Note. An In-depth Technical Guide to 5-Substituted Furan-2-Carbaldehydes. Link

Sources

Application

crystallization techniques for 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Application Notes & Protocols Topic: Crystallization Techniques for 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde Audience: Researchers, scientists, and drug development professionals. A Systematic Approach to the Crys...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Crystallization Techniques for 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Audience: Researchers, scientists, and drug development professionals.

A Systematic Approach to the Crystallization of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of the Crystalline State

In pharmaceutical development, the solid-state form of an Active Pharmaceutical Ingredient (API) is of paramount importance. The ability of a compound to exist in different crystalline structures, a phenomenon known as polymorphism, can profoundly impact its physicochemical properties, including solubility, dissolution rate, stability, and bioavailability.[1][2][3] For a molecule like 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, which possesses multiple functional groups capable of hydrogen bonding and other intermolecular interactions, the potential for polymorphism is significant.

Controlling the crystalline form is therefore not merely an academic exercise; it is a critical step in ensuring consistent product quality, therapeutic efficacy, and robust manufacturing processes.[2][4][5] An uncontrolled crystallization can lead to the emergence of a less stable or less soluble polymorph, with potentially disastrous consequences for a drug development program.[2][6] This guide provides a comprehensive, systematic framework for developing a robust crystallization protocol for the title compound, moving from initial solvent screening to the characterization of the final crystalline form.

Compound Analysis: Predicting Physicochemical Behavior

A preliminary analysis of the molecular structure of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde provides essential clues for designing a crystallization strategy.

  • Polarity and Hydrogen Bonding: The presence of a furan ring, a carbaldehyde group, an amide (within the diazepanone ring), and a tertiary amine suggests a molecule of moderate to high polarity. The amide N-H group and the carbonyl oxygens are prime sites for hydrogen bonding, which will heavily influence crystal packing.

  • Solubility: Due to its polarity, the compound is expected to be soluble in polar solvents like alcohols (methanol, ethanol), acetone, acetonitrile, and potentially ethyl acetate.[7][8] Its solubility in non-polar solvents like hexanes or toluene is likely to be low. This differential solubility is the cornerstone of most crystallization techniques.[9]

  • Thermal Stability: The stability of the compound at elevated temperatures must be considered, as techniques involving heating could lead to degradation. A preliminary thermal analysis (e.g., TGA/DSC) on the amorphous or initial crude solid is highly recommended.

The Polymorphism Challenge and the Need for Screening

It is difficult to predict which crystalline form will emerge under a given set of conditions.[2] Therefore, a systematic screening of various solvents and crystallization techniques is essential to identify and selectively produce the most thermodynamically stable polymorph, which is typically desired for development.[5] This screening process aims to explore a wide range of thermodynamic and kinetic conditions to maximize the chances of discovering different crystalline forms.

The following diagram outlines a logical workflow for a comprehensive crystallization screening campaign.

Crystallization_Workflow cluster_0 Phase 1: Preparation & Solubility cluster_1 Phase 2: Crystallization Screening cluster_2 Phase 3: Analysis & Selection Start Start with Crude 5-(5-Oxo-1,4-diazepan-1-yl) furan-2-carbaldehyde Solubility Comprehensive Solubility Assessment (Line-of-Vials Approach) Start->Solubility Slow_Evap Slow Evaporation Solubility->Slow_Evap Inform Technique Selection Slow_Cool Slow Cooling Solubility->Slow_Cool Inform Technique Selection Vapor_Diff Vapor Diffusion Solubility->Vapor_Diff Inform Technique Selection Anti_Solvent Anti-Solvent Addition Solubility->Anti_Solvent Inform Technique Selection Harvest Harvest Crystals Slow_Evap->Harvest Slow_Cool->Harvest Vapor_Diff->Harvest Anti_Solvent->Harvest Analysis Solid-State Characterization (XRPD, DSC, Microscopy) Harvest->Analysis Decision Identify Unique Forms & Select Optimal Conditions Analysis->Decision SCXRD Single-Crystal XRD (for structure solution) Decision->SCXRD Good Quality Single Crystal? End Optimized Protocol for Target Polymorph Decision->End Protocol Finalized SCXRD->End

Caption: A systematic workflow for crystallization screening and polymorph selection.

Foundational Protocols for Crystallization Screening

Before initiating any crystallization experiment, ensure the starting material is fully dissolved to eliminate any existing solid-state memory. Filtering the prepared solution through a 0.2 µm PTFE filter is highly recommended to remove particulate matter that could act as unwanted nucleation sites.[10][11]

Protocol 1: Slow Evaporation

This technique is straightforward and relies on gradually increasing the solute concentration as the solvent evaporates.[12][13] It is particularly effective for compounds that are moderately soluble at room temperature.

Causality: The slow increase in concentration allows molecules sufficient time to orient themselves into a thermodynamically favorable, ordered crystal lattice. A rapid evaporation often leads to the formation of amorphous powder or poor-quality microcrystals.

Step-by-Step Methodology:

  • Prepare a nearly saturated solution of the compound in a chosen solvent (e.g., ethyl acetate, acetone) in a clean vial.

  • Cover the vial with a cap or parafilm.

  • Pierce the covering with a needle or create a small opening to allow for slow solvent evaporation.[12] The size of the opening can be adjusted to control the evaporation rate.

  • Place the vial in a vibration-free location (e.g., a dedicated shelf or cupboard).

  • Monitor the vial periodically for crystal growth over several days to weeks.

Protocol 2: Slow Cooling

Step-by-Step Methodology:

  • Prepare a saturated solution of the compound in a suitable solvent (e.g., isopropanol, acetonitrile) at an elevated temperature (e.g., 40-60°C). Ensure the temperature is well below the solvent's boiling point and the compound's degradation temperature.

  • Ensure all solid has dissolved. If necessary, add a small amount of additional solvent.

  • Filter the hot solution into a clean, pre-warmed vial to remove any insoluble impurities.

  • Seal the vial and place it in an insulated container (e.g., a Dewar flask or a beaker wrapped in glass wool) to ensure a slow cooling rate.

  • Allow the solution to cool to room temperature undisturbed over several hours.

  • If no crystals form, try transferring the vial to a refrigerator (4°C) or freezer (-20°C) to further decrease solubility.

Protocol 3: Vapor Diffusion

Vapor diffusion is a gentle technique ideal for sensitive molecules or when only small amounts of material are available.[10][17] It involves two solvents: a "good" solvent in which the compound is soluble, and a less volatile "anti-solvent" in which the compound is insoluble.

Causality: The anti-solvent vapor slowly diffuses into the solution containing the compound. This gradually reduces the overall solubility of the compound in the mixed-solvent system, leading to controlled crystallization.[17][18][19]

Caption: Principle of Hanging Drop Vapor Diffusion.

Step-by-Step Methodology (Hanging Drop):

  • Place a reservoir solution of the anti-solvent (e.g., water, if using a water-miscible organic solvent) in the well of a crystallization plate.

  • Dissolve the compound in a minimal amount of a good, more volatile solvent (e.g., acetone, THF).

  • Pipette a small drop (2-5 µL) of the compound solution onto a siliconized glass coverslip.

  • Invert the coverslip and place it over the well, sealing the chamber.[20]

  • The vapor pressure difference drives the more volatile solvent from the drop into the reservoir, slowly increasing the concentration of the compound and inducing crystallization.

  • Incubate in a stable environment and monitor for crystal growth.

Protocol 4: Anti-Solvent Addition

This technique involves the direct addition of a solvent in which the compound is insoluble (an "anti-solvent") to a solution of the compound.[14][15] It is a rapid method but requires careful control to yield high-quality crystals.

Causality: The addition of the anti-solvent reduces the overall solvency of the system, forcing the compound out of solution. The rate of addition is critical; slow, dropwise addition with vigorous stirring allows for controlled supersaturation and crystal growth, while rapid addition often causes the compound to "crash out" as an amorphous solid.

Step-by-Step Methodology:

  • Dissolve the compound in a minimal amount of a "good" solvent.

  • While stirring the solution, add the anti-solvent dropwise.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the point of nucleation.

  • If the solution becomes too cloudy, add a drop or two of the good solvent to redissolve the precipitate.

  • Seal the container and leave it undisturbed. Crystals should form as the system slowly equilibrates.

Data Presentation: Solvent Selection and Technique Comparison

A logical solvent selection process is crucial for success. The following table provides a starting point for screening, categorized by solvent polarity. It is recommended to test at least two solvents from each class.

Table 1: Suggested Solvent Screening Panel

Polarity Class Primary Solvents Anti-Solvents (for Vapor Diffusion/Addition)
Polar Aprotic Acetone, Acetonitrile (ACN), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) Hexanes, Toluene, Water (if miscible)
Polar Protic Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) Water, Diethyl Ether, Toluene

| Non-Polar | Toluene, Dichloromethane (DCM) | Hexanes, Pentane, Diethyl Ether |

Table 2: Comparison of Crystallization Techniques

Technique Principle Advantages Disadvantages Best For...
Slow Evaporation Gradual increase in concentration Simple setup, requires minimal material Hard to control rate, can go to dryness Thermally stable, moderately soluble compounds.[12][21]
Slow Cooling Decreasing solubility with temperature Good control over supersaturation, high yield Requires compound to have temperature-dependent solubility Most common industrial method, good for scale-up.[14][22]
Vapor Diffusion Gradual solvent exchange via vapor phase Very gentle, excellent for high-quality crystals, uses little material Can be slow, requires careful solvent pairing Generating single crystals for X-ray diffraction.[17][18]

| Anti-Solvent Addition | Rapid reduction of solubility | Fast, effective for highly soluble compounds | Prone to oiling out or amorphous precipitation, requires fine control | Screening and rapid isolation.[14][15] |

Validating Success: Characterization of Crystalline Forms

Obtaining solid material is only the first step. A suite of analytical techniques is required to confirm crystallinity and identify the specific form.[3][23]

  • X-Ray Powder Diffraction (XRPD): This is the primary technique for identifying and distinguishing between different polymorphs.[2][24] A crystalline material will produce a unique "fingerprint" pattern of sharp peaks, while an amorphous solid will show a broad, featureless halo.[25] Comparing the XRPD patterns from different crystallization experiments is the definitive way to determine if different polymorphs have been produced.[26][27]

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[28][29] For a crystalline solid, it reveals a sharp endothermic peak at its melting point. Different polymorphs will typically have different melting points and heats of fusion.[30] Amorphous solids will show a glass transition (a step change in the baseline) instead of a sharp melt.[31]

  • Single-Crystal X-ray Diffraction (SCXRD): If a single crystal of sufficient size and quality can be grown, SCXRD provides the unambiguous three-dimensional structure of the molecule and its arrangement in the crystal lattice.[32][33][34][35] This is the gold standard for structural elucidation.[36]

References

  • Single crystal X-ray diffraction analysis. (n.d.).
  • The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. (2023, August 1). Nishka Research.
  • Crystallisation in pharmaceutical processes. (n.d.). BIA.
  • Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. (n.d.). Coherent.
  • Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. (n.d.).
  • Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton).
  • Crystallization Methods to Know for Crystallography. (n.d.). Fiveable.
  • Pharmaceutical Crystallization in drug development. (n.d.). Syrris.
  • Detect and control polymorphism: pro tips for pharmaceutical scientists. (2024, October 22). Malvern Panalytical.
  • Hanging Drop Vapor Diffusion Crystallization. (n.d.). Hampton Research.
  • Hanging Drop Vapor Diffusion. (2025, April 2). Hampton Research.
  • What Everyone Needs to Know about Polymorphs. (n.d.). Curia Global.
  • Single Crystal X-ray Diffraction. (n.d.). RCPTM.
  • Polymorphism: A Major Risk That Pharma Companies Must Mitigate. (2025, January 16). CCDC.
  • How to crystallize your sample. (2026, February 6). X-ray Core - KU Leuven.
  • Slow Evaporation Method. (n.d.).
  • X-ray Powder Diffraction (XRD). (2018, June 15). SERC (Carleton).
  • Thermal Analysis in the Characterization of Pharmaceutically Relevant Supramolecular Systems. (2012, January 1).
  • Impact of Polymorphism on Drug Formulation and Bioavailability. (2024, May 30). Journal of Chemical and Pharmaceutical Research.
  • API: solid state robust characterization in key to cut costs and time! (n.d.). AlfatestLab.
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester.
  • DSC Characterization of Crystalline Structure in Foods and Pharmaceuticals. (2018, November 21).
  • Single crystal X-ray diffraction. (n.d.). Rigaku.
  • Crystallization Guide. (n.d.). IMSERC.
  • Single Crystal X-Ray Diffraction. (2023, October 25). Pulstec USA.
  • How to grow crystals for X-ray crystallography. (2024, October 16). IUCr.
  • X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. (2013, January 1).
  • Crystallization. (n.d.).
  • Crystallization process: how does crystallization work. (2024, July 25). MIRAI Intex.
  • Determining Which Solvent to Use. (2022, April 7). Chemistry LibreTexts.
  • Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (n.d.).
  • A Practical Approach for Using Solubility to Design Cooling Crystallisations. (2009, October 30). ACS Publications.
  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech.
  • From form to function: Crystallization of active pharmaceutical ingredients. (2008, June 3). CEPAC.
  • Differential Scanning Calorimeter (DSC/DTA). (2026, February 9). NETZSCH Analyzing & Testing.
  • Differential scanning calorimetry. (n.d.). Wikipedia.
  • Top Applications of Differential Scanning Calorimetry in Materials Testing. (2025, August 18).
  • First-principles and direct design approaches for the control of pharmaceutical crystallization. (n.d.). MIT.
  • X-ray Powder Diffraction (XRPD). (2024, May 29). Improved Pharma.
  • Frequently Asked Questions – X-ray Powder Diffraction. (n.d.). Triclinic Labs.
  • COMMON SOLVENTS FOR CRYSTALLIZATION. (n.d.).
  • Guide for crystallization. (n.d.).

Sources

Technical Notes & Optimization

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, rema...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, remains the cornerstone of this analytical endeavor. This guide provides an in-depth, predictive interpretation of the ¹H NMR spectrum for the novel compound 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, a molecule possessing structural motifs of significant interest in medicinal chemistry.

While a dedicated experimental spectrum for this exact molecule is not publicly available, we can construct a highly accurate, predictive analysis by leveraging established principles of NMR spectroscopy and comparative data from structurally related compounds. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of how to approach the spectral interpretation of complex heterocyclic systems.

Predicted ¹H NMR Spectrum: A Detailed Analysis

The ¹H NMR spectrum of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is predicted to exhibit distinct signals corresponding to the aldehyde, furan ring, and diazepanone ring protons. The expected chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below, followed by a detailed rationale.

Proton Label Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Notes
H_a (Aldehyde)9.5 - 9.7Singlet (s)-Characteristic downfield shift due to the electron-withdrawing nature of the carbonyl group.
H_b (Furan)7.2 - 7.4Doublet (d)Jbc ≈ 3.6 HzCoupled to H_c. The chemical shift is influenced by the adjacent aldehyde group.
H_c (Furan)6.5 - 6.7Doublet (d)Jcb ≈ 3.6 HzCoupled to H_b. The upfield shift relative to H_b is due to the influence of the diazepanone substituent.
H_d (Diazepanone)3.8 - 4.0Triplet (t)Jde ≈ 6.0 HzMethylene protons adjacent to the furan ring nitrogen.
H_e (Diazepanone)3.0 - 3.2Triplet (t)Jed ≈ 6.0 Hz, Jef ≈ 6.0 HzMethylene protons coupled to H_d and H_f.
H_f (Diazepanone)2.7 - 2.9Triplet (t)Jfe ≈ 6.0 HzMethylene protons adjacent to the amide carbonyl.
H_g (Diazepanone)3.4 - 3.6Triplet (t)Jgh ≈ 6.0 HzMethylene protons adjacent to the amide nitrogen.
H_h (Diazepanone)2.5 - 2.7Triplet (t)Jhg ≈ 6.0 HzMethylene protons adjacent to the amide carbonyl.
NH (Amide)7.5 - 8.5Broad Singlet (br s)-Chemical shift can be highly variable and dependent on solvent and concentration.

Rationale and Comparative Analysis

The predicted spectral data is grounded in the fundamental principles of NMR and supported by experimental data from analogous structures.

Furan Ring and Aldehyde Protons:

The furan-2-carbaldehyde moiety is well-characterized in the literature. The aldehyde proton (H_a) is consistently observed in the downfield region of δ 9.5-9.7 ppm as a sharp singlet, a hallmark of aldehyde protons on aromatic rings.[1] The furan ring protons, H_b and H_c, form a simple AX spin system. For furan itself, the α-protons (adjacent to the oxygen) resonate at a higher frequency than the β-protons. In our target molecule, the aldehyde group at C2 and the diazepanone at C5 will influence these shifts.

Data for furan-2-carbaldehyde shows the H3 proton (analogous to our H_b) at approximately 7.25 ppm and the H4 proton (analogous to our H_c) at around 6.59 ppm .[2] The coupling constant between these vicinal protons in a furan ring (³J) is typically in the range of 1.6 - 2.0 Hz for Jαβ and 3.2 - 3.8 Hz for Jββ'.[3][4] For a 2,5-disubstituted furan, we expect a coupling constant (³Jbc) of approximately 3.6 Hz .

1,4-Diazepan-5-one Ring Protons:

The interpretation of the diazepanone ring protons is based on general principles of chemical shifts for methylene groups adjacent to heteroatoms and carbonyl groups. Protons on carbons adjacent to a nitrogen atom (H_d, H_e, H_g) will be deshielded and appear further downfield than those further away. Protons alpha to a carbonyl group (H_f, H_h) will also experience a downfield shift.

In the absence of direct spectral data for the parent 5-oxo-1,4-diazepan-1-yl group attached to a furan, we can draw comparisons from other N-substituted 1,4-diazepine derivatives. For instance, in related diazepine structures, methylene protons adjacent to a nitrogen atom typically appear in the δ 2.7-3.8 ppm range.[5][6] The protons adjacent to the amide carbonyl are expected to be slightly more upfield. The amide proton (NH) signal is often broad due to quadrupole broadening from the adjacent nitrogen and its chemical shift is highly dependent on the solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Acquisition

To validate this predictive analysis, the following experimental protocol is recommended:

  • Sample Preparation:

    • Dissolve 5-10 mg of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can be critical, as DMSO-d₆ is more likely to show the NH proton signal.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

    • Filter the solution into a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion.

    • Shim the instrument to achieve optimal magnetic field homogeneity.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

    • Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

    • Integrate the signals to determine the relative number of protons for each resonance.

    • Analyze the multiplicities and coupling constants to confirm the proton connectivity.

Visualizing the Molecular Structure and Proton Assignments

To aid in the interpretation, the following diagram illustrates the structure of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde with the protons labeled according to the predicted ¹H NMR assignments.

G cluster_furan Furan Ring cluster_aldehyde Aldehyde cluster_diazepanone Diazepanone Ring C1 C C2 C C1->C2 C_ald C C1->C_ald O3 O C2->O3 H_b H_b C2->H_b C4 C O3->C4 C5 C C4->C5 H_c H_c C4->H_c C5->C1 N1 N C5->N1 O_ald O C_ald->O_ald H_a H_a C_ald->H_a C_d CH2_d N1->C_d C_e CH2_e C_d->C_e N2 N C_e->N2 C_h CH2_h N2->C_h NH NH N2->NH C_g CH2_g C_h->C_g C_g->N1 C_f_CO C=O C_g->C_f_CO

Caption: Molecular structure with proton labeling.

Conclusion

This guide provides a comprehensive, predictive interpretation of the ¹H NMR spectrum of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde. By systematically analyzing the constituent structural fragments and drawing upon established spectral data for analogous compounds, we have constructed a robust framework for understanding the expected NMR signature of this molecule. The provided experimental protocol offers a clear pathway for the empirical validation of these predictions. This approach, combining predictive analysis with a clear experimental design, is fundamental to accelerating research and development in the chemical and pharmaceutical sciences.

References

  • NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Three: Spin–Spin Coupling. [Link]

  • MDPI. Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. [Link]

  • PMC. Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. [Link]

  • AIP Publishing. Analysis of A2B2 High‐Resolution NMR Spectra. I. Furan, Thiophene, and Disubstituted Benzenes. [Link]

  • FooDB. Showing Compound Fur-2-aldehyde (FDB004219). [Link]

  • Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. [Link]

  • The Royal Society of Chemistry. ELECTRONIC SUPPORTING INFORMATION FOR Molecular structure and composition elucidation of an industrial humin and its fractions. [Link]

  • ScienceDirect. Synthesis of new seven membered heterocyclic rings: An easy access to indeno-benzo[1][5]diazepines. [Link]

  • PMC. Reaction of Substituted Furan-2-carboxaldehydes and Furo[b]pyrrole Type Aldehydes with Hippuric Acid. [Link]

  • SpringerLink. Furan-2-carbaldehydes as C1 building blocks for the synthesis of quinazolin-4(3H)-ones via ligand-free copper-catalyzed aerobic oxidative annulation. [Link]

  • Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. [Link]

Sources

Comparative

Comparative Guide to HPLC Purity Analysis of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a nove...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the rigorous assessment of an active pharmaceutical ingredient's (API) purity is not merely a regulatory formality but a cornerstone of drug safety and efficacy. For a novel entity such as 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, establishing a robust, reliable, and stability-indicating analytical method is paramount. This guide provides an in-depth comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, designed to meet the stringent requirements of researchers, scientists, and drug development professionals. We will explore a direct Reversed-Phase HPLC (RP-HPLC) method and an alternative approach involving pre-column derivatization, supported by experimental data and protocols.

Introduction: The Analytical Challenge

5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde presents a unique analytical challenge due to its molecular structure. It possesses a polar diazepanone moiety, a furan ring which can be susceptible to degradation, and a reactive aldehyde functional group. An ideal HPLC method must not only quantify the main component accurately but also separate it from all potential process-related impurities and degradation products.[1][2] This necessitates the development of a stability-indicating method, a core requirement of regulatory bodies worldwide.[3][4]

This guide will compare two strategic approaches:

  • Method A: Direct RP-HPLC with UV Detection. A direct, gradient reversed-phase method, which is often the workhorse of pharmaceutical analysis for its versatility and simplicity.[5][6]

  • Method B: Pre-column Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) followed by RP-HPLC. An alternative strategy that enhances the detectability and chromatographic behavior of the aldehyde by converting it to a stable, UV-active hydrazone.[7][8]

Method A: Direct Reversed-Phase HPLC Analysis

The development of a direct RP-HPLC method is often the first-line approach for purity determination due to its straightforward nature. The primary goal is to achieve adequate retention of the relatively polar analyte while ensuring sharp, symmetrical peaks that are well-resolved from any impurities.[9]

Rationale for Method Design

Given the polarity of the target molecule, a C18 column with aqueous-organic mobile phases is a logical starting point.[6] However, to enhance retention and improve peak shape for this polar compound, a column with polar-endcapping or an embedded polar group is often advantageous.[10][11] A gradient elution is employed to ensure that both early-eluting polar impurities and later-eluting non-polar impurities are effectively separated within a reasonable analysis time.[12] The use of a buffered mobile phase is critical to control the ionization state of the molecule, thereby ensuring reproducible retention times.

Experimental Protocol: Method A
  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 40 60
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 0.5 mg/mL.

Workflow for Direct RP-HPLC Analysis

Direct RP-HPLC Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Start Weigh API Dissolve Dissolve in Water/ACN (50:50) Start->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (280 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for direct RP-HPLC purity analysis.

Method B: Pre-column Derivatization with DNPH

For aldehydes and ketones that exhibit poor chromophoric properties or challenging chromatographic behavior, pre-column derivatization is a powerful strategy.[13][14] Reacting the aldehyde group of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde with 2,4-dinitrophenylhydrazine (DNPH) yields a stable DNPH-hydrazone. This derivative offers two key advantages:

  • Enhanced UV Detection: The DNPH-hydrazone has a strong chromophore, allowing for detection at a higher wavelength (typically around 360 nm) where there is less interference from common solvents and excipients.[7][15] This significantly improves the sensitivity and the limit of detection (LOD).

  • Improved Chromatography: The resulting hydrazone is more hydrophobic than the parent aldehyde, leading to better retention and potentially improved peak shape on a standard C18 column.

Rationale for Method Design

The derivatization reaction is straightforward and typically carried out in an acidic solution.[16] Following the reaction, the resulting DNPH-hydrazone can be analyzed using a standard RP-HPLC method, similar in principle to Method A, but optimized for the separation of the more hydrophobic derivative.

Derivatization Reaction

DNPH Derivatization Reaction cluster_reactants Reactants cluster_products Products Analyte 5-(5-Oxo-1,4-diazepan-1-yl) furan-2-carbaldehyde Plus + Analyte->Plus DNPH 2,4-Dinitrophenylhydrazine (DNPH) Arrow H+ Derivative Stable DNPH-Hydrazone (UV-Active) Plus2 + Derivative->Plus2 Water Water Plus->DNPH Arrow->Derivative Acid Catalyst Plus2->Water

Caption: Reaction of the analyte with DNPH.

Experimental Protocol: Method B
  • Derivatization Step:

    • Prepare a 0.5 mg/mL solution of the API in acetonitrile.

    • Prepare a DNPH reagent solution by dissolving 150 mg of DNPH in 100 mL of acetonitrile containing 0.5 mL of concentrated sulfuric acid.

    • To 1 mL of the API solution, add 1 mL of the DNPH reagent.

    • Vortex the mixture and allow it to react for 30 minutes at 40°C in the dark.

    • Dilute the resulting solution with the mobile phase to an appropriate concentration for HPLC analysis.

  • HPLC Analysis:

    • Instrumentation: Same as Method A.

    • Column: Standard C18, 4.6 x 250 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus C18).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 50 50
      15.0 10 90
      20.0 10 90
      20.1 50 50

      | 25.0 | 50 | 50 |

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 35 °C.

    • Injection Volume: 20 µL.

    • Detection: UV at 360 nm.

Comparative Performance Data

The following table summarizes the hypothetical but realistic performance characteristics of the two methods for the analysis of the main peak and a key potential impurity.

ParameterMethod A: Direct RP-HPLCMethod B: DNPH Derivatization
Analyte Retention Time (min) ~ 8.5~ 12.2
Impurity Retention Time (min) ~ 7.9~ 11.1
Resolution (Analyte/Impurity) 1.82.5
Tailing Factor (Analyte) 1.31.1
Limit of Detection (LOD) ~ 0.01%~ 0.002%
Limit of Quantification (LOQ) ~ 0.03%~ 0.006%
Analysis Time (min) 3525

Stability-Indicating Capability: Forced Degradation Studies

A critical aspect of a purity method is its ability to be "stability-indicating," meaning it can separate the intact API from its degradation products.[17] To evaluate this, forced degradation studies are performed as mandated by ICH guidelines.[18] The API is subjected to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[19]

Forced Degradation Protocol
  • Acid Hydrolysis: Reflux sample in 0.1 N HCl at 60°C for 4 hours.

  • Base Hydrolysis: Reflux sample in 0.1 N NaOH at 60°C for 2 hours.

  • Oxidative Degradation: Treat sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid API to 105°C for 48 hours.

  • Photolytic Degradation: Expose solution to UV light (254 nm) and cool white fluorescent light for 7 days.

The stressed samples are then analyzed by the developed HPLC method. For a method to be considered stability-indicating, there should be no co-elution of degradation products with the main API peak, which is confirmed by peak purity analysis using a PDA detector.[18] Method A, with its optimized gradient, is designed to resolve these potential degradants.

Discussion and Method Selection

Method A (Direct RP-HPLC) stands out for its simplicity and directness . It requires minimal sample preparation, reducing the potential for analytical errors. This method is generally preferred for routine quality control and release testing, provided it can demonstrate adequate resolution, sensitivity, and stability-indicating properties. The primary challenge with this approach for a polar molecule like 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is achieving sufficient retention and good peak shape.[10]

Method B (DNPH Derivatization) offers superior sensitivity and selectivity . The significantly lower LOD and LOQ make it an excellent choice for trace impurity analysis and for monitoring degradation products at very low levels. The improved chromatographic performance (better resolution and tailing factor) is a distinct advantage. However, the additional derivatization step adds complexity and time to the workflow and introduces a potential source of variability that must be carefully controlled and validated.[7][8]

Recommendations for Application:
  • For routine purity and assay determination in a QC environment: Method A is the more practical choice due to its simplicity and faster sample preparation. Its suitability is contingent on successful validation, proving it is stability-indicating and sufficiently sensitive for its intended purpose.

  • For impurity profiling, trace analysis, and in-depth stability studies: Method B is the superior option. Its enhanced sensitivity allows for the confident identification and quantification of low-level degradation products that might be missed by the direct method.

Conclusion

Both the direct RP-HPLC method and the pre-column derivatization approach offer viable pathways for the purity analysis of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde. The choice between them is not a matter of one being definitively better, but rather which is more fit-for-purpose. Method A provides a robust and straightforward solution for routine analysis, while Method B delivers enhanced sensitivity and chromatographic performance, making it ideal for more demanding applications such as trace impurity characterization. A comprehensive method validation, including forced degradation studies, is essential to confirm the suitability of the chosen method and to ensure it meets all regulatory requirements for the analysis of this novel pharmaceutical compound.[20][21]

References

  • Vertex AI Search. (2026, February 3).
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • LabRulez LCMS. Rapid Analysis of 2,4-DNPH-Derivatized Aldehydes and Ketones Using the Prominence-i with a Shimpack XR-ODS Column.
  • Onyx Scientific. An Effective Approach to HPLC Method Development.
  • IRJPMS.
  • Academia.edu.
  • LCGC International. (2026, February 14). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
  • PerkinElmer. (2023, December 8).
  • Waters Blog. (2025, June 18).
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development.
  • SCION Instruments.
  • Wikipedia.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • SIELC Technologies. Polar Compounds.
  • Hitachi High-Tech.
  • Shimadzu Scientific Instruments. AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method.
  • SciSpace.
  • KNAUER. (2026, February 12).
  • Benchchem. Application Note: High-Performance Liquid Chromatography (HPLC)
  • Human Journals. (2023, February 28).
  • Scribd.
  • SIELC Technologies. Separation of Furan on Newcrom R1 HPLC column.
  • TJ|H2b Analytical Services. Furan Analysis | Furan Test of Transformer Oil.
  • ResearchGate. (PDF)
  • EPA. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva.
  • Shimadzu. ASTM D 5837-15 Compliant Quantitative Analysis of Furanic Compound (Furfural)
  • Aurora Pro Scientific. HPLC Analysis of Aldehydes and Ketones in Air Samples.
  • Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC.
  • Forced Degradation Studies: Regulatory Considerations and Implement
  • Study on the pollution level and source analysis of aldehydes and ketones in indoor environment based on HPLC pl
  • EPA. Method for the determination fo aldehydes and ketones in ambient air using HPLC.
  • A practical guide to forced degradation and stability studies for drug substances.
  • Taylor & Francis. (2006, September 23).
  • Research Journal of Pharmacy and Technology. (2020, May 20). RP-HPLC Method development and Validation for Rapid estimation of Diazepam in Bulk and Pharmaceutical Dosage Form.
  • International Journal of Pharmaceutical Sciences. A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines.
  • SIELC Technologies.
  • IJRR, International Journal of Research and Review. (2025, August 8).
  • MDPI. (2022, June 16). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma.
  • University of the Punjab.
  • (2026, February 15).

Sources

Validation

validation of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde structure via X-ray crystallography

Topic: Structural Definitive: A Comparative Guide to Validating 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde via Single Crystal X-ray Diffraction (SC-XRD) Part 1: The Structural Ambiguity Challenge In the development...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural Definitive: A Comparative Guide to Validating 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde via Single Crystal X-ray Diffraction (SC-XRD)

Part 1: The Structural Ambiguity Challenge

In the development of heterocyclic pharmacophores, 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde represents a critical structural class. It fuses a rigid, aromatic furan-2-carbaldehyde core with a flexible, non-aromatic 1,4-diazepan-5-one (7-membered) ring.

The Problem: While Mass Spectrometry (MS) confirms molecular weight and NMR confirms connectivity, these solution-phase techniques often fail to resolve the static stereoelectronic conformation of the 7-membered diazepane ring. In solution, the diazepane ring undergoes rapid "ring-flipping" (pseudorotation), resulting in averaged NMR signals that mask the bioactive conformation.

The Solution: Single Crystal X-ray Diffraction (SC-XRD) is the only analytical technique capable of freezing this dynamic motion to provide an absolute, three-dimensional atomic map. This guide compares SC-XRD against solution-phase alternatives and details the validation protocol.

Part 2: Comparative Analysis (SC-XRD vs. Alternatives)

The following table contrasts the "performance" of SC-XRD in resolving the specific structural features of the target molecule against standard spectroscopic methods.

FeatureSC-XRD (The Gold Standard) 1H/13C NMR (Solution) DFT Calculations (In Silico)
Diazepane Conformation Definitive. Resolves exact puckering (e.g., Twist-Boat vs. Chair) and torsion angles.Ambiguous. Rapid interconversion averages coupling constants (

), obscuring specific geometry.
Predictive. Suggests low-energy states but cannot confirm which polymorph crystallizes.
Tautomeric State Precise. Bond lengths (C=O vs C-OH) explicitly prove the keto-lactam form over the enol-lactim.Indirect. Chemical shifts suggest forms, but solvent effects can shift tautomeric equilibria.Theoretical. Calculates relative stability but ignores crystal packing forces.
Intermolecular Interactions Direct Observation. Maps H-bond networks (N-H...O) and

-stacking critical for solid-state stability.
Inferred. NOESY signals imply proximity but lack distance/angle precision.Modeled. Requires complex periodic boundary conditions to simulate packing.
Absolute Configuration Determined. (If chiral additives/centers exist) via Flack parameter.Relative. Requires derivatization (e.g., Mosher's acid) for determination.N/A.
Why SC-XRD is Non-Negotiable for this Molecule

The 1,4-diazepan-5-one ring contains an amide bond. The partial double-bond character of the N-C=O bond imposes planarity constraints that fight against the flexibility of the 7-membered ring. NMR cannot effectively decouple these competing forces. SC-XRD provides the anisotropic displacement parameters (ADPs) , proving which parts of the molecule are rigid (furan) and which retain thermal motion (diazepane methylene groups).

Part 3: Experimental Protocol & Validation Workflow

This protocol is designed to be a self-validating system. If the crystallization fails or the R-factor is high, the feedback loop requires re-optimization of the previous step.

Phase 1: Synthesis & Purification
  • Pre-requisite: The compound must be >98% pure by HPLC. Impurities disrupt the nucleation lattice.

  • Method: Synthesis typically involves a nucleophilic aromatic substitution (

    
    ) or Buchwald-Hartwig coupling between 5-bromofuran-2-carbaldehyde and 1,4-diazepan-5-one.
    
Phase 2: Crystallization (The Critical Bottleneck)

For this specific polar/aromatic hybrid, Slow Evaporation or Vapor Diffusion are the preferred methods.

  • Method A: Slow Evaporation (Screening)

    • Dissolve 20 mg of the compound in 2 mL of Methanol (MeOH) or Acetonitrile (MeCN) .

    • Filter through a 0.45

      
      m PTFE syringe filter into a clean vial (removes dust nuclei).
      
    • Cover with parafilm and poke 3-4 small holes.

    • Store at 4°C in a vibration-free environment.

    • Rationale: The diazepane amide group is a hydrogen bond donor/acceptor; protic solvents like MeOH facilitate ordered H-bond networks.

  • Method B: Vapor Diffusion (Optimization)

    • Dissolve 15 mg in 1 mL Dichloromethane (DCM) (Inner vial).

    • Place inner vial into a larger jar containing 5 mL Hexane or Diethyl Ether (Outer solvent).

    • Cap tightly.

    • Mechanism: The volatile anti-solvent (Hexane) diffuses into the DCM, slowly increasing supersaturation to grow high-quality prisms.

Phase 3: Data Collection & Refinement
  • Instrument: Diffractometer with Mo-K

    
     (
    
    
    
    Å) or Cu-K
    
    
    radiation.
  • Temperature: 100 K (Cryostream). Crucial: Low temperature reduces the thermal vibration of the flexible diazepane ring, improving resolution.

  • Refinement Targets (The "Pass" Criteria):

    • R-factor (

      
      ):  < 0.05 (5%) for strong data.
      
    • Goodness of Fit (GoF): Close to 1.0.

    • Residual Density: < 0.5

      
      
      
      
      (No unassigned electron density).

Part 4: Visualization of the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow.

Diagram 1: Structural Validation Workflow

ValidationWorkflow Start Crude Product (>95% Purity) Solubility Solubility Screen (Polar vs Non-polar) Start->Solubility CrystMethod Crystallization (Vapor Diffusion) Solubility->CrystMethod Select Solvent Microscopy Optical Microscopy (Birefringence Check) CrystMethod->Microscopy Microscopy->CrystMethod Amorphous/Twinning (Retry) XRD SC-XRD Data Collection (100 K) Microscopy->XRD Single Crystal Found Solve Structure Solution (SHELXT/SHELXL) XRD->Solve Check Validation (CheckCIF / Hirshfeld) Solve->Check Check->Solve Disorder/Twinning Publish Validated Structure (CIF Deposition) Check->Publish R1 < 5%

Caption: The step-by-step workflow from crude synthesis to deposited crystallographic file (CIF), highlighting the feedback loops for quality control.

Diagram 2: NMR vs. XRD Decision Matrix

ComparisonMatrix Problem Structural Question: 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde NMR_Path Technique: Solution NMR Problem->NMR_Path XRD_Path Technique: SC-XRD Problem->XRD_Path NMR_Result Result: Time-Averaged Signals (Broadening due to ring flip) NMR_Path->NMR_Result XRD_Result Result: Static 3D Coordinates (Precise Bond Lengths/Angles) XRD_Path->XRD_Result Insight_NMR Connectivity: Confirmed Conformation: Unknown NMR_Result->Insight_NMR Insight_XRD Connectivity: Confirmed Conformation: Twist-Boat/Chair Defined H-Bonding: Mapped XRD_Result->Insight_XRD

Caption: Decision matrix demonstrating why SC-XRD is superior for defining the conformational state of flexible heterocyclic rings.

Part 5: Structural Insights & Data Interpretation

When analyzing the solved structure of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, focus on these specific geometric parameters:

  • The Diazepane Puckering:

    • Calculate the Cremer-Pople puckering parameters. 1,4-diazepan-5-ones typically adopt a distorted boat or twist-chair conformation to relieve transannular strain.

    • Validation Check: If the ring appears planar, suspect disorder or incorrect space group assignment.

  • The Amide Bond Geometry:

    • The

      
       angle (using diazepane numbering) and the 
      
      
      
      bond length (approx. 1.23 Å) confirm the lactam structure.
    • Significance: This validates that the molecule exists in the keto form in the solid state, which is crucial for docking studies in drug discovery.

  • Intermolecular Hydrogen Bonding:

    • Expect a strong hydrogen bond between the diazepane

      
       (donor) and the aldehyde 
      
      
      
      or amide
      
      
      (acceptor) of a neighboring molecule.
    • Hirshfeld Surface Analysis: Use this computational tool (e.g., CrystalExplorer) to visualize these contacts as red spots on the

      
       surface, quantifying the contribution of H-bonds to crystal stability.
      

References

  • Spek, A. L. (2009).[1] Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. [Link]

  • Sethuvasan, S., et al. (2016).[2][3] Synthesis, crystal structures and docking studies of 2,7-diphenyl-1,4-diazepan-5-one derivatives. Chemistry Central Journal, 9, 1-12. [Link]

  • Shalumova, T., & Tanski, J. M. (2010).[4] 5-(Hydroxymethyl)furan-2-carbaldehyde.[4] Acta Crystallographica Section E, 66(9), o2246. [Link]

  • Groom, C. R., et al. (2016). The Cambridge Structural Database.[5] Acta Crystallographica Section B, 72(2), 171-179. [Link]

Sources

Comparative

A Senior Scientist's Guide to LC-MS Metabolite Identification: The Case of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

Introduction: Beyond the Parent Compound In drug discovery and development, the journey of a candidate molecule through a biological system is of paramount importance. We are not only concerned with the parent compound b...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Parent Compound

In drug discovery and development, the journey of a candidate molecule through a biological system is of paramount importance. We are not only concerned with the parent compound but also with its metabolic fate. The process of metabolism can dramatically alter a drug's efficacy, duration of action, and, most critically, its safety profile.[1][2] Some compounds are converted into more active forms, while others are transformed into reactive intermediates that can lead to toxicity.[1] The subject of this guide, 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, presents a fascinating case study due to its distinct structural motifs: a furan ring and an aldehyde functional group. Both are known "structural alerts," prone to extensive and sometimes complex metabolic transformations.[3][4][5]

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as the cornerstone analytical technique for metabolite identification, offering the sensitivity and specificity needed to detect and characterize low-abundance metabolites in complex biological matrices.[2][6] This guide provides a comparative framework for leveraging high-resolution mass spectrometry (HRMS) to elucidate the metabolic pathways of this compound, moving beyond a simple protocol to explain the causality behind the analytical strategy.

Anticipated Metabolic Landscape: Predicting the Transformation

Before any instrument is run, an experienced scientist will scrutinize the molecule's structure to predict its metabolic "soft spots." This foresight is crucial for designing the right experiments and for targeted data analysis. For our compound, the metabolism is likely to be driven by two key areas:

  • The Furan Moiety: Furan rings are notoriously susceptible to oxidation by Cytochrome P450 (CYP) enzymes, particularly CYP2E1.[7][8] This process does not simply add a hydroxyl group; it often leads to oxidative ring cleavage, forming a highly reactive and potentially toxic cis-2-butene-1,4-dial (BDA) intermediate.[5][7][8] This electrophilic species can readily react with endogenous nucleophiles, most notably glutathione (GSH), to form stable conjugates that can be detected by LC-MS.[9]

  • The Aldehyde Group: Aldehydes are typically viewed as metabolically labile. They can undergo two primary transformations:

    • Oxidation: Conversion to the corresponding carboxylic acid is a common and rapid metabolic step, often mediated by aldehyde oxidase (AO) or aldehyde dehydrogenase (ALDH) enzymes.[4][10]

    • Reduction: Conversion to a primary alcohol is also a possible pathway.

  • Other Phase I & II Reactions: The diazepan ring could undergo hydroxylation. Any newly formed hydroxyl groups, or the existing lactam, could then be targeted by Phase II enzymes for glucuronidation or sulfation to increase water solubility and facilitate excretion.[1]

The following diagram illustrates these potential metabolic transformations, which form the basis of our analytical search.

Metabolic Pathways cluster_parent Parent Compound cluster_phase1 Phase I Metabolism cluster_reactive Reactive Intermediate cluster_phase2 Phase II Conjugation Parent 5-(5-Oxo-1,4-diazepan-1-yl) furan-2-carbaldehyde Met1 Aldehyde Oxidation (+16 Da) Carboxylic Acid Metabolite Parent->Met1 AO/ALDH Met2 Aldehyde Reduction (+2 Da) Alcohol Metabolite Parent->Met2 Reductases Met3 Furan Oxidation & Ring Opening Parent->Met3 CYP450 Met4 Diazepan Hydroxylation (+16 Da) Parent->Met4 CYP450 Met6 Glucuronidation (+176 Da) Met2->Met6 UGT Reactive cis-2-butene-1,4-dial (BDA Intermediate) Met3->Reactive Met4->Met6 UGT Met5 GSH Conjugation (+305 Da) Reactive->Met5 GST

Caption: Predicted metabolic pathways for the parent compound.

Experimental Framework: A Validated In Vitro Protocol

To screen for these potential metabolites, an in vitro model using human liver microsomes (HLM) is the industry standard. HLMs contain a rich complement of CYP450 enzymes responsible for the majority of Phase I metabolism. The protocol below is designed to be self-validating by including appropriate controls.

Step-by-Step Protocol: HLM Incubation

  • Preparation: Prepare a master solution of the parent compound in a minimal amount of organic solvent (e.g., DMSO) and dilute it into a phosphate buffer (pH 7.4).

  • Reaction Setup: In separate microcentrifuge tubes, set up the following conditions:

    • Test Condition: HLM (e.g., 0.5 mg/mL), parent compound (e.g., 1 µM), and phosphate buffer.

    • Negative Control (No Cofactor): HLM, parent compound, and phosphate buffer. This control is crucial; if metabolism occurs here, it suggests non-NADPH dependent enzymes like AO may be involved.[10]

    • Negative Control (No Enzyme): Parent compound and phosphate buffer (with heat-inactivated HLMs). This control checks for non-enzymatic degradation of the compound.

  • Initiation: Pre-warm all tubes to 37°C. Initiate the reaction in the "Test Condition" tube by adding a pre-warmed solution of NADPH (final concentration ~1 mM). For the "No Cofactor" control, add buffer instead of NADPH.

  • Incubation: Incubate all tubes at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60 minutes) to observe the kinetics of metabolite formation.

  • Quenching & Protein Precipitation: Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing an internal standard. This immediately denatures the enzymes and precipitates proteins.

  • Sample Preparation: Centrifuge the quenched samples at high speed (e.g., >12,000 g) for 10 minutes to pellet the precipitated protein.

  • Final Sample: Transfer the supernatant to an LC-MS vial for analysis. This supernatant contains the parent compound and any soluble metabolites.

LC-MS/MS Analysis: A Comparative Guide to Acquisition Strategies

The quality of metabolite identification hinges on the mass spectrometer's capabilities and the data acquisition strategy. High-Resolution Mass Spectrometry (HRMS) is non-negotiable for this work, as the ability to obtain an accurate mass measurement is the first and most critical step in assigning an elemental composition to an unknown metabolite.[11][12][13] Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems provide the necessary mass accuracy (< 5 ppm) and high resolution (>20,000) to distinguish metabolites from endogenous interferences.[1][14]

Parameter Low-Resolution MS (e.g., Triple Quad) High-Resolution MS (e.g., Q-TOF, Orbitrap) Why it Matters for MetID
Mass Accuracy Poor (~0.1 Da)Excellent (< 5 ppm)Enables confident determination of elemental composition for unknown peaks.[11]
Resolution Low (Unit Mass)High (>20,000)Separates isobaric ions (same nominal mass, different elemental formula) from matrix.[14]
Primary Use Targeted QuantificationUnknown Screening & IdentificationHRMS is designed for discovery, while low-res MS is best for measuring known compounds.

Once an HRMS platform is chosen, the method of data acquisition becomes the next critical choice.

LC-MS_Workflow cluster_sample Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_ms2 MS/MS Fragmentation Strategy cluster_data Data Processing Incubation In Vitro Incubation (HLM) Extraction Protein Precipitation & Extraction Incubation->Extraction LC UPLC Separation Extraction->LC MS1 HRMS Full Scan (MS1) LC->MS1 DDA DDA / IDA MS1->DDA Select Top N Ions DIA DIA / MS^E MS1->DIA Fragment All Ions Processing Peak Detection & Metabolite Prediction DDA->Processing DIA->Processing Interpretation MS/MS Spectral Interpretation Processing->Interpretation Identification Structure Elucidation Interpretation->Identification

Caption: General workflow for LC-MS based metabolite identification.

Comparison of MS/MS Acquisition Strategies
Strategy Data-Dependent Acquisition (DDA/IDA) Data-Independent Acquisition (DIA/MS^E)
Concept A survey MS1 scan identifies the most intense ions ("Top N"), which are then sequentially isolated and fragmented to produce MS/MS spectra.[12]All ions within a defined m/z window are fragmented simultaneously, creating comprehensive but complex MS/MS spectra that require deconvolution.[12]
Pros Produces clean, high-quality MS/MS spectra that are easier to interpret.Captures MS/MS data for all detectable ions, not just the most abundant. Excellent for low-level metabolites. Allows for retrospective analysis.
Cons Can miss co-eluting or low-abundance metabolites if they don't make the "Top N" list.Generates highly complex, convoluted spectra. Heavily reliant on sophisticated software for data processing.
Best For Initial screening where the focus is on major metabolites.Comprehensive profiling and ensuring no minor metabolites are missed.

For our compound, a hybrid approach is often most effective. An initial run using DDA can quickly identify the major metabolites (like the carboxylic acid). A subsequent DIA analysis can then be used for a deeper dive to find minor or unexpected species, such as the GSH conjugate, which might be of lower abundance.

Data Interpretation: Connecting the Dots

The final and most intellectually demanding step is interpreting the data to propose metabolite structures. This is a process of systematic deduction based on mass shifts and fragmentation patterns.

Hypothetical Data Summary:

Observed m/z (M+H)+ Δ Mass (Da) vs Parent Proposed Biotransformation Elemental Composition Change Key MS/MS Evidence
235.0975+15.9949Aldehyde Oxidation+OParent fragments containing the furan ring are shifted by +16 Da.
237.1132+2.0156Aldehyde Reduction+2HParent fragments containing the furan ring are shifted by +2 Da.
251.0924+15.9949Diazepan Hydroxylation+OParent fragments containing the diazepan ring are shifted by +16 Da.
540.1831+305.0915Furan Opening + GSH Conjugation+C10H17N3O6SPresence of characteristic GSH fragment ions (e.g., loss of pyroglutamate at m/z 129).

Causality in Interpretation:

  • Pinpointing the Site of Metabolism: The power of MS/MS is its ability to reveal the location of a modification. By comparing the MS/MS spectrum of a metabolite to that of the parent drug, we can identify which fragments retain the mass shift. If a fragment corresponding to the diazepan ring is shifted by +16 Da, while the furan-related fragment is not, we can confidently assign the site of hydroxylation to the diazepan ring.[15][16]

  • Confirming Reactive Intermediates: The detection of a GSH conjugate is the "smoking gun" for the formation of a reactive metabolite.[9] GSH is a cellular protectant that "traps" electrophilic species. Its presence provides strong, albeit indirect, evidence for the transient existence of the BDA intermediate, a crucial piece of information for safety assessment.

Conclusion and Forward Look

The identification of metabolites for a compound like 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is a systematic process that relies on predictive chemistry, robust in vitro protocols, and, most importantly, the analytical power of High-Resolution LC-MS/MS. A comparative approach to data acquisition, leveraging both DDA for major components and DIA for comprehensive screening, ensures that no metabolic pathway is overlooked.

The predicted oxidation of the aldehyde and the potential for furan ring opening to form a reactive BDA intermediate are the most critical pathways to investigate. Confirming these transformations through accurate mass analysis and detailed MS/MS fragment interpretation provides the essential data needed by medicinal chemists to optimize lead compounds and by toxicologists to assess potential safety liabilities. While LC-MS is a powerful tool for proposing structures, definitive confirmation of novel or unusual metabolites may ultimately require isolation and analysis by complementary techniques like NMR spectroscopy.[12]

References

  • High-Resolution Mass Spectrometry: An Ideal Analytical Tool for Drug Metabolism Studies. LCGC North America. [Link]

  • The Full Picture, the Right Picture – High-Resolution Mass Spectrometry for Metabolomic Profiling. Technology Networks. [Link]

  • High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]

  • HUREL High-Res Mass Spectrometry and Metabolite Identification. Visikol. [Link]

  • Metabolism of Furans in Vitro: Ipomeanine and 4-Ipomeanol. ACS Publications - Chemical Research in Toxicology. [Link]

  • Metabolite identification and quantitation in LC-MS/MS-based metabolomics. PMC - National Center for Biotechnology Information. [Link]

  • A Neglected Challenge in the Analysis of Active Pharmaceutical Substances with Aldehyde Functional Group in Aqueous Matrices. Brieflands. [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. [Link]

  • Oxidative Stress, Mutations and Chromosomal Aberrations Induced by In Vitro and In Vivo Exposure to Furan. Semantic Scholar. [Link]

  • Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. Taylor & Francis Online. [Link]

  • General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction. PMC - National Center for Biotechnology Information. [Link]

  • Metabolic pathways of furan leading to formation of potential biomarkers of exposure. ResearchGate. [Link]

  • Masterclass LIVE: Identifying metabolites with tandem mass spectrometry (LC-MS/MS). YouTube. [Link]

  • Sensitive Quantification of Drug Metabolites Using LC-MS. Technology Networks. [Link]

  • Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. ACS Publications - Analytical Chemistry. [Link]

  • Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. [Link]

  • Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Online Library. [Link]

  • Analysis of Benzodiazepines in Blood by LC/MS/MS Application Note. Agilent. [Link]

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  • Metabolites of lorazepam: Relevance of past findings to present day use of LC-MS/MS in analytical toxicology. Academia.edu. [Link]

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Validation

A Comparative Guide to the Stability of Diazepanyl Furan Aldehydes versus Pyrrole Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of contemporary drug discovery, heterocyclic aldehydes serve as pivotal intermediates in the synthesis of complex molecular ar...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of contemporary drug discovery, heterocyclic aldehydes serve as pivotal intermediates in the synthesis of complex molecular architectures. Among these, furan and pyrrole scaffolds, when appended with a diazepine moiety, present a unique set of synthetic and stability challenges. The inherent electronic differences between the oxygen-containing furan ring and the nitrogen-containing pyrrole ring, coupled with the conformational flexibility and electronic influence of the diazepine substituent, give rise to distinct stability profiles. This guide provides an in-depth comparative analysis of the stability of diazepanyl furan aldehydes and their pyrrole analogs, supported by theoretical principles and detailed experimental protocols for empirical validation. Our objective is to equip researchers with the foundational knowledge and practical methodologies to anticipate and manage the stability of these critical intermediates, thereby streamlining drug development pipelines.

Theoretical Framework: Unpacking the Nuances of Stability

The stability of an aromatic aldehyde is not an intrinsic, immutable property but rather a dynamic interplay of electronic and steric factors. When comparing diazepanyl furan aldehydes with their pyrrole counterparts, we must consider the influence of the heteroaromatic ring and the diazepine substituent on the vulnerable aldehyde functionality.

The Role of the Heteroaromatic Ring: Furan vs. Pyrrole

The fundamental difference in stability between furan and pyrrole aldehydes stems from the nature of the heteroatom and its contribution to the aromaticity of the five-membered ring.

  • Furan: The oxygen atom in furan is highly electronegative, leading to a less effective delocalization of its lone pair of electrons into the π-system. This results in a lower aromatic character compared to pyrrole. Consequently, the furan ring itself is more susceptible to degradation, particularly under acidic conditions where ring-opening can occur. However, the electron-withdrawing nature of the oxygen can slightly increase the electrophilicity of the aldehyde's carbonyl carbon, potentially making it more reactive towards nucleophiles but not necessarily less stable in the absence of a reactive nucleophile.

  • Pyrrole: The nitrogen atom in pyrrole is less electronegative than oxygen, allowing for a more efficient delocalization of its lone pair into the aromatic system. This imparts a greater degree of aromaticity and electron density to the pyrrole ring. While this enhanced electron-donating ability makes the pyrrole ring more reactive towards electrophilic attack, it can also serve to stabilize the adjacent aldehyde group through resonance. The increased electron density on the ring can be relayed to the carbonyl group, reducing its electrophilicity and thus its susceptibility to certain degradation pathways. However, the pyrrole ring is known to be sensitive to oxidation and strong acids, which can lead to polymerization.[1]

The Influence of the Diazepine Moiety

The diazepine ring, a seven-membered heterocycle with two nitrogen atoms, introduces significant complexity to the stability equation. Its influence can be dissected into electronic and steric effects.

  • Electronic Effects: The diazepine moiety can act as either an electron-donating or electron-withdrawing group depending on its point of attachment and the substitution pattern on the diazepine ring itself.

    • N-Aryl Linkage: When the furan or pyrrole ring is attached to one of the nitrogen atoms of the diazepine ring, the nitrogen's lone pair can be delocalized into the aromatic system, acting as an electron-donating group. This would further increase the electron density of the pyrrole ring, potentially enhancing its stability against certain degradation pathways while increasing its susceptibility to oxidation. For the furan analog, this electron donation could help to mitigate the electron-withdrawing effect of the furan oxygen.

    • Substituents on the Diazepine Ring: Electron-withdrawing groups on the diazepine ring (e.g., carbonyl groups) can diminish its electron-donating capacity or even transform it into an electron-withdrawing substituent, thereby impacting the stability of the attached aldehyde.

  • Steric Hindrance: The bulky and conformationally flexible diazepine ring can provide significant steric hindrance around the aldehyde group.[2][3] This steric shield can physically impede the approach of reactants, such as water, acids, bases, or oxidizing agents, thereby kinetically slowing down degradation processes.[2] This protective effect is expected to be a major contributor to the overall stability of both the furan and pyrrole analogs.

Comparative Stability Analysis: A Head-to-Head Evaluation

Based on the theoretical principles outlined above, we can anticipate the following stability trends under various stress conditions:

Stress ConditionDiazepanyl Furan AldehydeDiazepanyl Pyrrole AldehydeRationale
Acidic Hydrolysis Moderately StablePotentially Less StableThe furan ring is susceptible to acid-catalyzed ring opening. The pyrrole ring, being more electron-rich, is prone to protonation and subsequent polymerization in strong acid.[4]
Basic Hydrolysis StableStableAromatic aldehydes are generally stable to base unless other reactive functional groups are present. The diazepine moiety may offer some steric protection.
Oxidative Degradation Moderately StableLess StableThe electron-rich pyrrole ring is more susceptible to oxidation than the furan ring. The aldehyde group in both is prone to oxidation to a carboxylic acid.
Thermal Degradation StableStableThe aromatic nature of both heterocyclic rings imparts significant thermal stability. Degradation would likely occur at elevated temperatures, with the specific pathway dependent on the overall molecular structure.
Photodegradation Potentially LabileLabilePyrrole-containing compounds are known to be susceptible to photodegradation.[1] The furan ring can also undergo photochemical reactions. The extent of degradation will depend on the specific chromophores present in the molecule.

Experimental Protocols for Forced Degradation Studies

To empirically validate the theoretical stability profiles, a series of forced degradation studies should be conducted in parallel for the diazepanyl furan aldehyde and its pyrrole analog. The following protocols are designed to induce approximately 10-20% degradation, in line with ICH guidelines.

General Procedure for Sample Preparation and Analysis
  • Stock Solutions: Prepare stock solutions of each test compound (diazepanyl furan aldehyde and diazepanyl pyrrole aldehyde) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions: For each stress condition, subject a known volume of the stock solution to the specified conditions.

  • Time Points: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours).

  • Quenching: Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilution: Dilute the samples to a suitable concentration for analysis (e.g., 100 µg/mL) with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A reverse-phase HPLC method with UV detection is generally suitable for monitoring the degradation of these aromatic compounds.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for improved peak shape).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detection at a wavelength that provides a good response for both the parent compound and potential degradation products (a photodiode array detector is recommended for initial method development).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Protocol 1: Acidic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M hydrochloric acid.

  • Incubate the mixture at 60 °C.

  • Follow the general procedure for sample preparation and analysis.

Protocol 2: Basic Hydrolysis
  • To 1 mL of the stock solution, add 1 mL of 1 M sodium hydroxide.

  • Incubate the mixture at 60 °C.

  • Follow the general procedure for sample preparation and analysis.

Protocol 3: Oxidative Degradation
  • To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature, protected from light.

  • Follow the general procedure for sample preparation and analysis.

Protocol 4: Thermal Degradation
  • Place a solid sample of each compound in a thermostatically controlled oven at 80 °C.

  • At each time point, dissolve a known weight of the solid in the initial solvent to prepare a solution of known concentration.

  • Follow the general procedure for sample preparation and analysis.

Protocol 5: Photodegradation
  • Expose a solution of each compound (in a quartz cuvette) to a light source that meets ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, keep a control sample in the dark at the same temperature.

  • Follow the general procedure for sample preparation and analysis.

Data Interpretation and Visualization

The percentage of degradation at each time point can be calculated using the following formula:

% Degradation = [(Initial Area - Area at time t) / Initial Area] * 100

The results should be tabulated for a clear comparison of the stability of the two analogs under each stress condition.

Visualization of Degradation Pathways

A logical diagram illustrating the potential degradation pathways can be a valuable tool for understanding the stability differences.

cluster_furan Diazepanyl Furan Aldehyde cluster_pyrrole Diazepanyl Pyrrole Aldehyde A Parent Compound A_acid Ring-Opened Products A->A_acid  Acidic Hydrolysis A_ox Carboxylic Acid A->A_ox  Oxidation A_photo Photodegradation Products A->A_photo  Photodegradation B Parent Compound B_acid Polymeric Products B->B_acid  Acidic Hydrolysis B_ox Oxidized Ring Products & Carboxylic Acid B->B_ox  Oxidation B_photo Photodegradation Products B->B_photo  Photodegradation

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde

A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Environmental Compliance For researchers engaged in the nuanced field of drug development, the synthesis and handling of novel chemical enti...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Procedural Blueprint for Laboratory Safety and Environmental Compliance

For researchers engaged in the nuanced field of drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation; it culminates in their safe and compliant disposal. This guide provides an in-depth, procedural framework for the proper disposal of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, a molecule featuring a furan ring, an aldehyde group, and a diazepane moiety.

Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is not publicly available. The following procedures are therefore synthesized from the known hazards of its constituent functional groups and established best practices in chemical waste management. It is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance tailored to your specific location and to ensure full compliance with local, state, and federal regulations.

Part 1: Hazard Profile Analysis

To establish a safe disposal protocol, we must first deconstruct the molecule to anticipate its hazard profile. The structure combines three key functional groups, each contributing to the overall risk assessment.

  • Furan Ring: Furan and its derivatives are known for several hazards. They can be harmful if ingested, inhaled, or absorbed through the skin.[1] A critical and often overlooked danger is the potential to form explosive peroxides upon exposure to air and light over time.[1][2] Furthermore, the parent compound, furfural (furan-2-carbaldehyde), is classified as toxic if swallowed, fatal if inhaled, a cause of serious eye and skin irritation, and is suspected of causing cancer.[3][4][5]

  • Aldehyde Group: Aldehydes are reactive compounds. Many are respiratory irritants and can be toxic.[6][7] The aldehyde functional group is susceptible to oxidation, which can sometimes be used as a treatment method to convert them into less toxic carboxylic acids, though this is not recommended without specific EHS approval and protocols.[6][7]

  • 1,4-Diazepane Moiety: This seven-membered heterocyclic structure is a common scaffold in pharmacologically active compounds.[8][9] While the specific hazards of the oxo-substituted diazepane in this molecule are not documented, related diazepane precursors can be corrosive, causing severe skin burns and eye damage.[10] Therefore, a cautious approach assuming potential corrosive or irritant properties is warranted.

Based on this analysis, the compound should be handled as a flammable, toxic, irritant, and potential peroxide-former.

Part 2: Personal Protective Equipment (PPE) and Spill Management

A robust defense against chemical exposure is non-negotiable. The following table summarizes the minimum required PPE and provides a procedural outline for managing accidental spills.

Aspect Specification Justification & Causality
Minimum PPE
Eye ProtectionChemical safety goggles with side shields or a face shield.Protects against splashes and vapors that can cause serious eye irritation or damage.[4]
Hand ProtectionNitrile or neoprene gloves, inspected prior to use.Provides a barrier against skin absorption, irritation, and potential burns.[4] Change gloves immediately if contaminated.
Body ProtectionA flame-resistant laboratory coat.Protects against skin contact and provides a layer of protection from fire hazards associated with flammable compounds.
Respiratory ProtectionUse only within a certified chemical fume hood.Mitigates the risk of inhaling toxic and irritating vapors, a primary hazard of furfural and other aldehydes.[11]
Spill Management
Small Spill (<100 mL) 1. Alert & Restrict: Immediately notify personnel in the area and restrict access.[2] 2. Ventilate: Ensure the chemical fume hood is operational. 3. Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels. 4. Collect: Carefully sweep the contaminated absorbent material into a designated, sealable hazardous waste container.[1] 5. Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[2]A systematic approach prevents the spread of contamination and minimizes exposure. Using inert materials avoids potentially reactive or flammable conditions.
Large Spill (>100 mL) Evacuate the laboratory immediately, close the doors, and contact your institution's EHS or emergency response team.[2]Large spills present significant inhalation and fire risks that require specialized training and equipment to manage safely.

Part 3: Core Disposal Protocol

The guiding principle for disposing of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde is that it must be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular trash.[1][12]

Step-by-Step Disposal Procedure:
  • Waste Identification & Segregation:

    • This compound is classified as a halogen-free organic solvent waste .

    • Crucially, do not mix this waste stream with other waste types , such as halogenated solvents, strong acids/bases, or oxidizers, unless explicitly permitted by your EHS department.[1][13] Improper mixing can lead to dangerous chemical reactions.

  • Container Selection & Labeling:

    • Collect the waste in a designated, properly sealed hazardous waste container made of a compatible material (e.g., high-density polyethylene or glass).[1][14]

    • As soon as the first drop of waste is added, affix a completed Hazardous Waste Label .[2] The label must include:

      • The full chemical name: "5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde"

      • An accurate estimation of the concentration and volume.

      • The associated hazards (e.g., "Toxic," "Flammable," "Irritant").

      • The date of accumulation.

  • Accumulation & Storage:

    • Store the sealed waste container in a designated satellite accumulation area within the laboratory.[1]

    • This area should be in a well-ventilated location, away from ignition sources, and within secondary containment to control any potential leaks.[2][14]

    • Keep the container tightly closed at all times except when adding waste.[2]

  • Final Disposal Pathway:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[1]

    • The recommended final disposal method is incineration at an approved USEPA (or equivalent) facility .[15] This high-temperature process ensures the complete destruction of the organic compound.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde.

G Disposal Workflow for 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde cluster_0 cluster_1 Initial Assessment cluster_2 Spill Response cluster_3 Routine Disposal cluster_4 start Waste Generated (Solid or Solution) is_spill Is it a spill? start->is_spill spill_size Spill > 100mL? is_spill->spill_size Yes container Select Compatible Hazardous Waste Container is_spill->container No evacuate Evacuate Lab Call EHS/Emergency spill_size->evacuate Yes absorb Absorb with Inert Material spill_size->absorb No collect_spill Collect in Sealed Hazardous Waste Container absorb->collect_spill end_point Arrange Pickup via EHS for Incineration collect_spill->end_point label_waste Attach Completed Hazardous Waste Label container->label_waste store Store in Designated Satellite Accumulation Area label_waste->store store->end_point

Caption: Decision workflow for handling and disposal.

By adhering to this comprehensive guide, laboratory professionals can ensure the safe management and compliant disposal of 5-(5-Oxo-1,4-diazepan-1-yl)furan-2-carbaldehyde, upholding the highest standards of safety, scientific integrity, and environmental stewardship.

References

  • BenchChem. (2025). Navigating the Disposal of 4-(Furan-3-yl)butan-2-one: A Procedural Guide.
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